Argyrin E
説明
ArgyrinH has been reported in Archangium gephyra with data available.
特性
分子式 |
C39H42N10O8S |
|---|---|
分子量 |
810.9 g/mol |
IUPAC名 |
(4S,7S,13R)-4-(1H-indol-3-ylmethyl)-7-[(4-methoxy-1H-indol-3-yl)methyl]-13,18-dimethyl-16-methylidene-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone |
InChI |
InChI=1S/C39H42N10O8S/c1-20-35(52)45-21(2)39(56)49(3)18-32(51)42-17-33-46-29(19-58-33)38(55)48-28(12-22-14-40-25-9-6-5-8-24(22)25)37(54)47-27(36(53)43-16-31(50)44-20)13-23-15-41-26-10-7-11-30(57-4)34(23)26/h5-11,14-15,19-20,27-28,40-41H,2,12-13,16-18H2,1,3-4H3,(H,42,51)(H,43,53)(H,44,50)(H,45,52)(H,47,54)(H,48,55)/t20-,27+,28+/m1/s1 |
InChIキー |
IVTXVXMGLJEYAA-ANFLZCCJSA-N |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Argyrin E from Myxobacteria
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery, isolation, and biological activities of Argyrin E, a member of the cyclic octapeptide family of natural products derived from myxobacteria. The argyrins, including this compound, have garnered significant interest in the scientific community due to their potent and diverse biological activities, which encompass immunosuppressive, antibacterial, and antitumor properties. This guide details the methodologies for producing and purifying this compound, summarizes key quantitative data, and illustrates the molecular pathways it influences.
Discovery of the Argyrin Family
The argyrin family of cyclic peptides was first reported following their isolation from the myxobacterium Archangium gephyra. Initially, eight members, Argyrins A through H, were identified from the culture broth of these strains. Subsequent research has also identified Cystobacter sp. SBCb004 as a producer. While initially discovered in myxobacteria, related compounds had been previously isolated from Actinoplanes sp.. The structural elucidation of these compounds revealed a unique cyclic octapeptide framework, biosynthesized by a non-ribosomal peptide synthetase (NRPS) pathway. The total synthesis of Argyrin A and E was later accomplished, confirming their complex structures.
Production and Isolation of Argyrins
The native production of argyrins in myxobacteria is often low. To overcome this limitation, heterologous expression systems have been developed. The biosynthetic gene cluster (BGC) from Cystobacter sp. SBCb004 has been successfully expressed in the host strain Myxococcus xanthus DK1622, leading to significantly higher yields and the discovery of novel argyrin derivatives.
Fermentation
Successful production of argyrins has been achieved through fermentation of either the native producing strains or the engineered heterologous hosts.
Experimental Protocol: Fermentation of Heterologous Host (Myxococcus xanthus DK1622)
-
Pre-culture Preparation: Inoculate a starter culture of M. xanthus DK1622 harboring the argyrin biosynthetic gene cluster in a suitable medium, such as CYS medium. Incubate at 30°C with shaking at 180 rpm for 2-3 days until the culture reaches a sufficient cell density.
-
Production Culture: Inoculate the production medium with the pre-culture. A common production medium is CYS supplemented with adsorber resin (e.g., Amberlite XAD-16) to capture the secreted secondary metabolites and prevent product degradation.
-
Incubation: Incubate the production culture at 30°C with vigorous shaking for 5-7 days. Monitor the production of argyrins periodically using analytical techniques like HPLC-MS.
-
Harvesting: After the incubation period, harvest the culture broth and the adsorber resin for extraction.
Extraction and Purification
The extraction and purification process is critical for obtaining high-purity this compound. The general workflow involves solvent extraction followed by multiple chromatographic steps.
Experimental Protocol: Extraction and Purification
-
Extraction:
-
Separate the mycelium and adsorber resin from the culture broth by centrifugation or filtration.
-
Extract the resin and the cell mass with an organic solvent, typically methanol (B129727) or acetone.
-
Evaporate the organic solvent under reduced pressure to obtain a crude extract.
-
-
Initial Chromatographic Separation:
-
Subject the crude extract to solid-phase extraction (SPE) or flash chromatography on a C18 reversed-phase column to remove highly polar and non-polar impurities.
-
Elute with a stepwise gradient of increasing organic solvent (e.g., acetonitrile (B52724) or methanol) in water.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Further purify the fractions containing argyrins using preparative reversed-phase HPLC (RP-HPLC).
-
Column: A C18 column is typically used.
-
Mobile Phase: A linear gradient of acetonitrile in water, often with an additive like 0.1% formic acid to improve peak shape, is employed.
-
Detection: Monitor the elution profile using a UV detector (typically at 220 nm and 280 nm) and a mass spectrometer (MS) to identify the fractions containing this compound based on its specific mass-to-charge ratio.
-
Collect the fractions corresponding to the this compound peak and combine them.
-
-
Final Purification and Desalting:
-
Perform a final polishing step using analytical or semi-preparative RP-HPLC under isocratic or shallow gradient conditions to achieve high purity.
-
Remove any remaining salts or buffer components by desalting, for example, through another round of SPE or by lyophilization if volatile buffers were used.
-
Quantitative Data
The development of heterologous production systems has dramatically increased the yields of argyrins compared to the native producers.
| Production Parameter | Value | Reference |
| Initial Heterologous Production Yield | ~160 mg/L (Total Argyrins) | |
| Optimized Heterologous Production Yield | 350 - 400 mg/L (Total Argyrins) | |
| Native Production Yield | ~8 mg/L (Implied 20-fold lower than initial heterologous) |
Note: The yields reported are typically for the sum of the major argyrin congeners produced by the heterologous host, such as Argyrin A and B. Specific yields for this compound from these systems are not extensively detailed in the literature but would be a fraction of the total argyrin production.
Biological Activity and Mechanism of Action
Argyrins exhibit a fascinating dual mechanism of action, functioning as both proteasome inhibitors and inhibitors of protein synthesis. This multifaceted activity contributes to their potent antitumor and antimicrobial effects.
Proteasome Inhibition
Argyrin A, a close analog of this compound, is known to inhibit the proteasome. This inhibition prevents the degradation of key cellular proteins, including the cyclin-dependent kinase inhibitor p27kip1. The accumulation of p27kip1 leads to cell cycle arrest and apoptosis in cancer cells, highlighting the therapeutic potential of argyrins in oncology. Argyrin F has also demonstrated significant antitumor activity in pancreatic cancer models through this mechanism.
Total chemical synthesis of Argyrin E and its analogs
An In-depth Technical Guide to the Total Chemical Synthesis of Argyrin E and Its Analogs
Introduction
Argyrins are a family of cyclic octapeptides first isolated from the myxobacterium Archangium gephyra. These natural products, including this compound, have garnered significant attention from the scientific community due to their potent and diverse biological activities. These activities range from antimicrobial and antitumorigenic to immunosuppressant effects. Argyrin A, for instance, induces apoptosis and inhibits angiogenesis by preventing the degradation of the tumor suppressor protein p27kip1 through proteasome inhibition. The antibacterial properties of argyrins stem from their ability to inhibit protein synthesis by targeting and trapping the translation elongation factor G (EF-G) on the ribosome.
The unique cyclic structure and the presence of unusual amino acid residues, such as dehydroalanine (B155165) (Dha) and modified tryptophan moieties, make the total synthesis of argyrins a complex and challenging endeavor. Several research groups have developed synthetic strategies, primarily employing convergent and solid-phase peptide synthesis (SPPS) approaches, to access these molecules and their analogs for further biological evaluation. This guide details the synthetic strategies, experimental protocols, and biological data related to this compound and its analogs.
Synthetic Strategies
The total synthesis of Argyrins A and E has been accomplished through convergent strategies, which involve the synthesis of smaller peptide fragments that are later coupled and cyclized. This approach allows for flexibility in creating analogs. Key strategies developed by research groups like Jiang and Chan have been pivotal in advancing the synthesis of these complex molecules.
Retrosynthetic Analysis
A common retrosynthetic approach for Argyrins A and E, as pursued by Jiang's group, involves dissecting the macrocycle into more manageable linear peptide fragments. A typical strategy would break the cyclic peptide into a tripeptide and two dipeptide fragments, or a similar combination, which are synthesized independently before being coupled to form the linear precursor for macrocyclization.
Caption: General retrosynthetic analysis of this compound.
Solid-Phase Peptide Synthesis (SPPS)
Chan and colleagues reported a robust Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy for the stepwise assembly of the linear octapeptide precursor of Argyrin A and its analogs. This method offers advantages over solution-phase fragment condensation by simplifying purification processes. The synthesis begins with an appropriate resin, and the peptide chain is built step-by-step. After the linear peptide is assembled, it is cleaved from the resin, followed by a solution-phase macrolactamization to form the cyclic structure.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Argyrins.
Experimental Protocols
The following are generalized methodologies for key experiments based on published synthetic routes. Researchers should consult the primary literature for specific reaction conditions, reagent quantities, and characterization data.
General Protocol for SPPS of Linear Argyrin Precursor
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in a solvent like N,N-Dimethylformamide (DMF) for 30 minutes.
-
First Amino Acid Loading: Couple the first C-terminal Fmoc-protected amino acid to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA in DMF.
-
Peptide Elongation Cycle:
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF, Dichloromethane (DCM), and Methanol to remove excess reagents.
-
Coupling: Add the next Fmoc-protected amino acid (3-5 equivalents) along with a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. Allow the reaction to proceed for 1-2 hours. Monitor completion with a Kaiser test.
-
Washing: Repeat the washing step.
-
-
Repeat: Continue the peptide elongation cycle until the full linear octapeptide sequence is assembled.
-
Cleavage and Deprotection: Treat the resin-bound peptide with a cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups simultaneously.
-
Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet to obtain the crude linear product.
Macrolactamization
-
High Dilution: Dissolve the crude linear peptide in a large volume of a suitable solvent (e.g., DMF/DCM mixture) to achieve high dilution conditions (~0.5 mM), which favors intramolecular cyclization over intermolecular polymerization.
-
Cyclization Reagents: Add a peptide coupling reagent (e.g., HATU or DPPA) and a base (e.g., DIPEA or collidine) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Workup and Purification: Quench the reaction, concentrate the solvent in vacuo, and purify the resulting crude cyclic peptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to yield the pure this compound or analog.
Quantitative Data
The biological activity of synthetic argyrin analogs is often evaluated to understand structure-activity relationships (SAR). The following table summarizes the antibacterial activity of selected argyrin analogs against Gram-negative bacteria.
| Compound | Target Organism | MIC₅₀ (µM) | Reference |
| Argyrin A | Pseudomonas aeruginosa PAO1 | 19.8 ± 1.6 | |
| Analog 20a | P. aeruginosa PAO1 | 29.3 ± 1.9 | |
| Analog 20b | P. aeruginosa PAO1 | > 100 | |
| Analog 20c | P. aeruginosa PAO1 | > 100 | |
| Argyrin A | Proteus mirabilis Hauser 1885 | > 100 |
Data presented is for illustrative purposes based on published literature.
Mechanism of Action & Signaling Pathways
Argyrins exhibit their biological effects through distinct mechanisms, primarily targeting protein synthesis in bacteria and the proteasome in eukaryotic cells.
Inhibition of Bacterial Protein Synthesis
Argyrins act as potent antibiotics by inhibiting protein synthesis. They specifically target the elongation factor G (EF-G), a crucial GTPase involved in the translocation of tRNA and mRNA through the ribosome. Argyrin B traps EF-G on the ribosome after GTP hydrolysis but before the completion of translocation, effectively stalling the entire process. This mechanism is analogous to that of the antibiotic fusidic acid, although argyrin binds to a different site on EF-G.
Caption: this compound inhibits bacterial translation by trapping EF-G.
Inhibition of the 20S Proteasome
In eukaryotic cells, argyrins have demonstrated antitumor activity by inhibiting the 20S proteasome. This inhibition leads to the stabilization and accumulation of key cell cycle regulators. A critical target is the cyclin-dependent kinase inhibitor p27kip1. By preventing the proteasomal degradation of p27kip1, Argyrin A causes cell cycle arrest and induces apoptosis in cancer cells, highlighting its therapeutic potential.
Caption: this compound's antitumor mechanism via proteasome inhibition.
Conclusion
The total chemical synthesis of this compound and its analogs remains a significant area of research, driven by the compelling biological profile of these natural products. Strategies employing both solution-phase fragment condensation and solid-phase peptide synthesis have proven effective in constructing the complex cyclic octapeptide core. The continued development of efficient and flexible synthetic routes is crucial for generating a diverse library of argyrin analogs. This will enable comprehensive structure-activity relationship studies, the fine-tuning of their therapeutic properties, and the exploration of their full potential as next-generation antibiotics and anticancer agents.
Unraveling the Molecular Arsenal of Argyrin E: A Technical Guide to its Primary Cellular Targets
For Immediate Release
A Deep Dive into the Mechanism of Action of the Potent Natural Product, Argyrin E, for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the primary cellular targets of this compound, a cyclic peptide with potent anti-cancer, immunosuppressive, and antibiotic properties. By elucidating its molecular interactions, this document aims to facilitate further research and development of this compound and its analogues as therapeutic agents.
Executive Summary
This compound, a member of the argyrin family of natural products, exhibits a diverse range of biological activities by engaging with distinct and critical cellular machinery in both prokaryotic and eukaryotic organisms. In bacteria, this compound primarily functions as a potent inhibitor of protein synthesis by targeting the translation elongation factor G (EF-G) . Within mammalian cells, its cytotoxic and immunomodulatory effects are largely attributed to the inhibition of the 26S proteasome , with a noted selectivity for the immunoproteasome. Furthermore, emerging evidence points towards the mitochondrial elongation factor G1 (mEF-G1) as a key target, explaining its impact on mitochondrial function and immunosuppressive activity. This guide will delve into the specifics of these interactions, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Primary Cellular Target I: Bacterial Elongation Factor G (EF-G)
Argyrins, including Argyrin B, have been identified as potent inhibitors of bacterial protein synthesis. The primary molecular target in this context is the elongation factor G (EF-G) , a crucial GTPase involved in the translocation of tRNA and mRNA on the ribosome during protein synthesis.
Argyrin B traps EF-G on the ribosome in a post-translocation intermediate state, effectively stalling protein synthesis. This mechanism is analogous to that of the antibiotic fusidic acid; however, Argyrin B binds to a distinct site on EF-G, suggesting a different mode of allosteric inhibition. Structural studies, including cryo-electron microscopy, have revealed that Argyrin B binds to a pocket located between domains III and V of EF-G. Interestingly, Argyrin B exhibits a low affinity for free EF-G in solution but demonstrates high affinity for the ribosome-bound form of EF-G, highlighting the specificity of its action within the cellular context.
Quantitative Data: Inhibition of Bacterial In Vitro Translation
| Argyrin Analogue | IC50 (µM) |
| Argyrin A | ~1.2 - 2.4 |
| Argyrin B | ~1.2 - 2.4 |
| Argyrin C | ~1.2 - 2.4 |
| Argyrin D | ~1.2 - 2.4 |
Table 1: Inhibitory concentration (IC50) values of various argyrin analogues on in vitro translation in an E. coli system. Data extracted from PNAS (2022).
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
Caption: this compound traps EF-G on the ribosome.
Primary Cellular Target II: The 26S Proteasome
In mammalian cells, particularly in the context of oncology, argyrins function as potent inhibitors of the 26S proteasome , the cellular machinery responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of key regulatory proteins, triggering downstream cellular events such as apoptosis and cell cycle arrest.
A critical target of this proteasome inhibition is the cyclin-dependent kinase inhibitor p27kip1 . By preventing the degradation of p27kip1, Argyrin A induces cell cycle arrest and apoptosis in cancer cells. The antitumor activities of Argyrin A are critically dependent on the presence of p27kip1, as cells lacking this protein are resistant to the compound's effects.
Furthermore, Argyrin B has been identified as a non-competitive inhibitor of the human immunoproteasome, a form of the proteasome that is highly expressed in immune cells. It displays selectivity for the β1i and β5i subunits of the immunoproteasome over their constitutive counterparts (β1c and β5c). This selectivity suggests a potential for more targeted therapies with reduced side effects in the treatment of autoimmune diseases and hematologic malignancies.
Quantitative Data: Inhibition of Proteasome Subunits by Argyrin B
| Proteasome Subunit | IC50 (µM) | Ki (µM) |
| β5i (immunoproteasome) | 3.54 | 6.61 |
| β1i (immunoproteasome) | 8.76 | 5.21 |
| β5c (constitutive) | 8.30 | 13.85 |
| β1c (constitutive) | 146.5 | >100 |
Table 2: Half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for Argyrin B against constitutive and immunoproteasome subunits. Data extracted from a study by Allardyce et al.
Signaling Pathway: Proteasome Inhibition and Induction of Apoptosis
Caption: this compound inhibits the proteasome.
Primary Cellular Target III: Mitochondrial Elongation Factor G1 (mEF-G1)
Argyrins also exert significant effects on mitochondrial function, contributing to their immunosuppressive properties. This is achieved by targeting the mitochondrial elongation factor G1 (mEF-G1) , the mitochondrial homolog of the bacterial EF-G. Inhibition of mEF-G1 disrupts mitochondrial protein synthesis, which is essential for the proper functioning of the electron transport chain and oxidative phosphorylation. The resulting mitochondrial dysfunction can lead to the arrest of cell growth and contribute to the immunosuppressive effects of argyrins.
Signaling Pathway: Disruption of Mitochondrial Protein Synthesis
Caption: this compound inhibits mitochondrial protein synthesis.
Experimental Protocols
The identification and characterization of this compound's cellular targets have been accomplished through a combination of sophisticated biochemical, biophysical, and cell-based assays. Below are generalized protocols for the key experimental techniques employed in these studies.
In Vitro Translation Inhibition Assay
This assay is used to determine the effect of a compound on protein synthesis in a cell-free system.
-
Preparation of Cell Lysate: Prepare a cell-free extract (e.g., from E. coli or rabbit reticulocytes) containing all the necessary components for translation (ribosomes, tRNAs, amino acids, initiation, elongation, and termination factors).
-
Template Preparation: Use a messenger RNA (mRNA) template encoding a reporter protein, such as luciferase or a fluorescent protein.
-
Reaction Setup: In a microplate format, combine the cell lysate, mRNA template, and varying concentrations of this compound (or a vehicle control).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period to allow for protein synthesis.
-
Detection: Quantify the amount of newly synthesized reporter protein using a method appropriate for the reporter (e.g., luminescence measurement for luciferase).
-
Data Analysis: Plot the reporter signal against the concentration of this compound to determine the IC50 value, which represents the concentration of the compound that inhibits translation by 50%.
Proteasome Activity Assay
This assay measures the enzymatic activity of the proteasome and its inhibition by compounds like this compound.
-
Proteasome Source: Use purified 20S or 26S proteasome, or cell lysates containing active proteasomes.
-
Fluorogenic Substrate: Employ a fluorogenic peptide substrate that is specifically cleaved by one of the proteasome's catalytic activities (e.g., chymotrypsin-like, trypsin-like, or caspase-like). The substrate is typically conjugated to a fluorophore that is quenched until the peptide is cleaved.
-
Reaction Setup: In a microplate, combine the proteasome source, the fluorogenic substrate, and different concentrations of this compound.
-
Incubation: Incubate the reaction at 37°C, protected from light.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the proteasome activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 and Ki values.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and an analyte in real-time.
-
Immobilization: Covalently immobilize one of the binding partners (e.g., EF-G or the proteasome) onto the surface of a sensor chip.
-
Analyte Injection: Inject a solution containing the other binding partner (this compound) at various concentrations over the sensor surface.
-
Binding Measurement: Monitor the change in the refractive index at the sensor surface as the analyte binds to the immobilized ligand. This change is proportional to the mass of the bound analyte and is recorded in real-time as a sensorgram.
-
Dissociation: After the association phase, flow buffer over the chip to monitor the dissociation of the analyte from the ligand.
-
Data Analysis: Fit the association and dissociation curves to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of two molecules, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation: Place a solution of the target protein (e.g., EF-G) in the sample cell of the calorimeter. Fill the injection syringe with a solution of this compound.
-
Titration: Inject small aliquots of the this compound solution into the protein solution at constant temperature.
-
Heat Measurement: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of this compound to the protein. Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Experimental Workflow: Target Identification and Validation
Unveiling the Immunomodulatory Landscape of Argyrin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argyrin E, a member of the cyclic octapeptide family of natural products, has emerged as a molecule of significant interest within the scientific community due to its potent and diverse biological activities. Initially recognized for their antibacterial and antitumor properties, the argyrins are now increasingly acknowledged for their profound immunomodulatory effects. This technical guide provides an in-depth exploration of the core immunomodulatory properties of this compound and its analogs, focusing on their mechanisms of action, effects on key immune signaling pathways, and the experimental methodologies used to elucidate these functions. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in immunology and drug development.
Core Immunomodulatory Mechanisms of Argyrins
The immunomodulatory effects of argyrins are primarily attributed to two distinct mechanisms of action: inhibition of the proteasome and suppression of mitochondrial protein synthesis. These actions have significant downstream consequences on immune cell function and cytokine production.
Proteasome Inhibition and its Impact on NF-κB Signaling
Argyrins, including Argyrin A and B, are potent inhibitors of the proteasome, the cellular machinery responsible for degrading ubiquitinated proteins. This inhibition has a direct impact on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon activation by pro-inflammatory stimuli, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. By inhibiting the proteasome, this compound prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and dampening the inflammatory cascade.
Argyrin B has been identified as a non-competitive inhibitor of the human immunoproteasome, exhibiting selectivity for the β1i and β5i subunits. The immunoproteasome is a specialized form of the proteasome found in immune cells and is crucial for processing antigens for presentation to the immune system.
The inhibitory activity of Argyrin B against various proteasome and immunoproteasome subunits has been quantified, providing valuable insights into its selectivity and potency.
| Compound | Subunit | IC50 (µM) | Ki (µM) |
| Argyrin B | β5c | 8.30 | - |
| β1c | 146.5 | >100 | |
| β5i | 3.54 | 11.4 | |
| β1i | 8.76 | 10.4 |
Data sourced from Allardyce et al., 2019.
Inhibition of Mitochondrial Protein Synthesis and Th17 Cell Modulation
A key immunosuppressive activity of argyrins is their ability to target the mitochondrial elongation factor G1 (EF-G1). This inhibition disrupts mitochondrial protein synthesis, which in turn leads to a significant reduction in the production of Interleukin-17 (IL-17) by T-helper 17 (Th17) cells. Th17 cells are a subset of CD4+ T cells that play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. The reduction of IL-17, a potent pro-inflammatory cytokine, is a central aspect of the immunomodulatory profile of this compound.
The differentiation and function of Th17 cells are tightly regulated by signaling pathways involving transcription factors such as STAT3. While the direct effect of this compound on STAT3 phosphorylation has not been explicitly detailed, its impact on the overall Th17 phenotype suggests an interference with this pathway, potentially as a downstream consequence of altered cellular metabolism due to mitochondrial dysfunction.
Signaling Pathway Visualizations
To illustrate the mechanisms of action of this compound, the following diagrams depict its proposed intervention points in the NF-κB and Th17 differentiation signaling pathways.
Caption: this compound inhibits the proteasome, preventing IκBα degradation and subsequent NF-κB activation.
Caption: this compound inhibits mitochondrial protein synthesis, leading to reduced IL-17 production by Th17 cells.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the immunomodulatory properties of this compound and its analogs.
Proteasome Activity Assay
This protocol is adapted from standard in-gel and solution-based proteasome activity assays.
Objective: To determine the inhibitory effect of this compound on the catalytic activity of the 20S proteasome or immunoproteasome.
Materials:
-
Purified 20S proteasome or immunoproteasome
-
This compound (or analog) at various concentrations
-
Fluorogenic peptide substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity, Z-LLE-AMC for caspase-like activity, Boc-LRR-AMC for trypsin-like activity)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well black microplate, add the assay buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., bortezomib).
-
Add the purified proteasome to each well and incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic peptide substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time using a fluorometer.
-
Calculate the rate of substrate cleavage from the linear phase of the reaction.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
T Cell Proliferation Assay
This protocol is based on the Carboxyfluorescein succinimidyl ester (CFSE) dilution assay.
Objective: To assess the effect of this compound on the proliferation of T lymphocytes.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T cells
-
This compound at various concentrations
-
CFSE staining solution
-
T cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies, or a specific antigen)
-
Complete RPMI-1640 medium supplemented with 10% FBS
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs or CD4+ T cells from whole blood.
-
Label the cells with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.
-
Wash the cells to remove excess CFSE.
-
Resuspend the CFSE-labeled cells in complete RPMI medium.
-
Plate the cells in a 96-well round-bottom plate.
-
Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Add the T cell activation stimuli to the appropriate wells. Include an unstimulated control.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD4) if necessary.
-
Analyze the cells by flow cytometry. The CFSE fluorescence intensity will be halved with each cell division.
-
Quantify the percentage of proliferated cells (cells with reduced CFSE fluorescence) in each condition.
-
Analyze the dose-dependent effect of this compound on T cell proliferation.
In Vitro Th17 Cell Differentiation and Cytokine Analysis
This protocol outlines the in vitro differentiation of naive CD4+ T cells into Th17 cells and the subsequent analysis of cytokine production.
Objective: To determine the effect of this compound on the differentiation of naive CD4+ T cells into Th17 cells and their production of IL-17.
Materials:
-
Naive CD4+ T cells (isolated from PBMCs)
-
This compound at various concentrations
-
Th17 differentiation-inducing cytokines (e.g., TGF-β, IL-6, IL-23, IL-1β)
-
Neutralizing antibodies against IFN-γ and IL-4
-
Complete RPMI-1640 medium
-
96-well plates coated with anti-CD3 and anti-CD28 antibodies
-
Cell stimulation cocktail (e.g., PMA, Ionomycin) and a protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorescently labeled antibodies for intracellular cytokine staining (anti-IL-17A, anti-IFN-γ)
-
Flow cytometer
-
ELISA kit for IL-17A quantification
Procedure:
-
Isolate naive CD4+ T cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Culture the naive CD4+ T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Add the Th17 differentiation-inducing cytokines and neutralizing anti-IFN-γ and anti-IL-4 antibodies to the culture medium.
-
Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
For intracellular cytokine staining, restimulate the cells for the last 4-6 hours of culture with a cell stimulation cocktail in the presence of a protein transport inhibitor.
-
Harvest the cells and perform surface staining for CD4.
-
Fix and permeabilize the cells, followed by intracellular staining for IL-17A and IFN-γ.
-
Analyze the cells by flow cytometry to determine the percentage of IL-17A-producing CD4+ T cells.
-
To quantify secreted IL-17A, collect the culture supernatants before restimulation and perform an ELISA according to the manufacturer's instructions.
-
Analyze the dose-dependent effect of this compound on Th17 differentiation and IL-17 production.
Conclusion
This compound and its analogs represent a promising class of immunomodulatory agents with a multifaceted mechanism of action. Their ability to inhibit the proteasome and mitochondrial protein synthesis provides a powerful means to suppress inflammatory responses and modulate T cell function. The quantitative data on proteasome inhibition and the detailed experimental protocols provided in this guide offer a solid foundation for further investigation into the therapeutic potential of these compounds in autoimmune diseases, chronic inflammatory conditions, and cancer immunotherapy. The continued exploration of the structure-activity relationships and the precise molecular interactions of argyrins will be crucial for the development of novel, highly targeted immunomodulatory drugs.
Preliminary Studies on the Antimicrobial Activity of Argyrin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Argyrins are a family of cyclic octapeptides produced by myxobacteria that have garnered significant interest for their potent biological activities, including antimicrobial, immunosuppressive, and antitumor properties. While the total synthesis of Argyrin E has been accomplished, comprehensive studies detailing its specific antimicrobial profile are not yet publicly available. This technical guide consolidates preliminary data on the antimicrobial activities of closely related argyrin analogues, primarily Argyrin B, to provide a foundational understanding for researchers investigating this compound. The established mechanism of action for the argyrin class involves the inhibition of bacterial protein synthesis through the targeting of the elongation factor G (EF-G). This document outlines the available quantitative antimicrobial data, details relevant experimental protocols, and provides visualizations of the key molecular pathway and experimental workflows to guide future research and development efforts centered on this compound.
Introduction to Argyrins and Their Antimicrobial Potential
The rising threat of multidrug-resistant bacteria necessitates the discovery and development of novel antibiotics with unique mechanisms of action. The argyrins represent a promising class of natural products with demonstrated activity against clinically relevant pathogens, notably the Gram-negative bacterium Pseudomonas aeruginosa. Argyrins exert their antibacterial effect by inhibiting protein synthesis, a fundamental cellular process. Their specific molecular target is the elongation factor G (EF-G), a crucial protein involved in the translocation step of protein synthesis on the ribosome. By binding to EF-G, argyrins trap it on the ribosome, thereby stalling protein production and leading to bacterial cell death. This guide focuses on the potential antimicrobial properties of this compound, leveraging the existing knowledge of its analogues.
Quantitative Antimicrobial Activity Data
Direct quantitative antimicrobial data for this compound is not available in the reviewed literature. However, data from studies on other members of the argyrin family, particularly Argyrin B, provide valuable insights into the expected activity.
Table 1: Minimum Inhibitory Concentrations (MIC) of Argyrin B against Selected Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
| Pseudomonas aeruginosa PAO1 | 8 |
| Stenotrophomonas maltophilia | 4 |
Table 2: In Vitro Translation Inhibition by Argyrin Analogues
| Argyrin Analogue | IC50 (µM) | Assay System |
| Argyrin A | 1.2 - 2.4 | E. coli in vitro translation (Firefly Luciferase) |
| Argyrin B | 1.2 - 2.4 | E. coli in vitro translation (Firefly Luciferase) |
| Argyrin C | 1.2 - 2.4 | E. coli in vitro translation (Firefly Luciferase) |
| Argyrin D | 1.2 - 2.4 | E. coli in vitro translation (Firefly Luciferase) |
Note: The IC50 values represent the concentration of the compound that inhibits 50% of the in vitro translation activity.
Mechanism of Action: Inhibition of Elongation Factor G (EF-G)
Argyrins achieve their antimicrobial effect by disrupting the process of protein synthesis. The primary target is the bacterial elongation factor G (EF-G), a GTPase that is essential for the translocation of tRNA and mRNA on the ribosome during protein elongation. Argyrin B has been shown to bind to EF-G when it is in a complex with the ribosome. This binding event traps EF-G in a specific conformation, preventing the completion of the translocation step and ultimately halting protein synthesis.
Caption: Mechanism of this compound-mediated inhibition of protein synthesis.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's antimicrobial activity, based on standard practices and protocols described for other argyrins.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Materials:
-
This compound (or analogue) stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum (e.g., Pseudomonas aeruginosa) standardized to 5 x 10^5 CFU/mL
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity. Alternatively, read the optical density at 600 nm (OD600) using a plate reader. The MIC is the lowest concentration that inhibits bacterial growth.
Caption: Workflow for MIC determination using broth microdilution.
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system. A common method utilizes a luciferase reporter gene.
Materials:
-
E. coli S30 cell-free extract system
-
DNA or mRNA template encoding a reporter protein (e.g., Firefly Luciferase)
-
This compound (or analogue) at various concentrations
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Set up the in vitro translation reactions in a microplate format. Each reaction should contain the S30 extract, the reporter template, amino acids, and the energy source.
-
Add this compound at a range of concentrations to the experimental wells. Include a no-drug control.
-
Incubate the reactions at 37°C for 1-2 hours to allow for protein synthesis.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer. The light output is proportional to the amount of active luciferase synthesized.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the in vitro translation inhibition assay.
Conclusion and Future Directions
While specific antimicrobial data for this compound remains to be published, the information available for its analogues, particularly Argyrin B, strongly suggests that it is a promising candidate for further investigation. The well-defined mechanism of action, targeting the essential bacterial protein EF-G, makes the argyrin class an attractive scaffold for the development of new antibiotics. Future research should focus on determining the MIC values of this compound against a broad panel of clinically relevant bacteria, including multidrug-resistant strains. Furthermore, detailed mechanistic studies, including co-crystallization with its target, will be crucial for understanding the specific interactions of this compound and for guiding future medicinal chemistry efforts to optimize its potency and pharmacokinetic properties. The protocols and data presented in this guide provide a solid foundation for initiating these critical next steps in the evaluation of this compound as a potential antimicrobial therapeutic.
Unraveling the Structure-Activity Relationship of the Argyrin Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Argyrin family of cyclic octapeptides, originally isolated from myxobacteria, has emerged as a compelling class of natural products with a diverse range of biological activities, including potent antitumor, immunosuppressive, and antibiotic effects. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of the Argyrin family, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathway associated with the antitumor activity of Argyrin A.
Core Structure and Key Pharmacophores
The Argyrin core is a cyclic octapeptide characterized by several unique amino acid residues, including a dehydroalanine (B155165) (Dha) moiety and a modified tryptophan residue. The biological activity of Argyrins is intrinsically linked to their conformation, which is constrained by the cyclic structure. Key structural features that have been identified as crucial for their activity include the exo-methylene group of the Dha residue and the 4-methoxy group on one of the tryptophan residues (Trp2). These elements are critical for the interaction of Argyrins with their biological targets.
Quantitative Structure-Activity Relationship Data
The biological activity of various Argyrin analogues has been evaluated against different targets, providing valuable insights into their SAR. The following tables summarize the available quantitative data for key activities of the Argyrin family.
| Argyrin Analogue | Target/Assay | IC50 (µM) | Reference |
| Argyrin A | Translation Inhibition (in vitro) | 1.2 - 2.4 | |
| Argyrin B | Translation Inhibition (in vitro) | 1.2 - 2.4 | |
| Argyrin B | Cytotoxicity (SW-480 colon cancer cells) | 0.0046 | |
| Argyrin C | Translation Inhibition (in vitro) | 1.2 - 2.4 | |
| Argyrin D | Translation Inhibition (in vitro) | 1.2 - 2.4 |
Signaling Pathways and Molecular Mechanisms
Argyrins exert their biological effects through multiple mechanisms of action, primarily targeting the proteasome and the translation elongation factor G (EF-G).
Proteasome Inhibition and p27Kip1 Stabilization by Argyrin A
Argyrin A is a potent inhibitor of the 20S proteasome, a multi-catalytic protease complex responsible for the degradation of most intracellular proteins. By inhibiting the chymotrypsin-like activity of the proteasome, Argyrin A prevents the degradation of key cell cycle regulatory proteins. One of the most critical downstream effects of proteasome inhibition by Argyrin A is the stabilization of the cyclin-dependent kinase inhibitor p27Kip1. The accumulation of p27Kip1 leads to cell cycle arrest at the G1 phase, thereby inhibiting tumor cell proliferation.
Inhibition of Translation by Targeting EF-G
Argyrin B has been shown to be a potent inhibitor of bacterial protein synthesis. It targets the translation elongation factor G (EF-G), a key protein involved in the translocation of tRNA and mRNA during protein synthesis. Argyrin B binds to a novel allosteric pocket on EF-G, distinct from other known EF-G inhibitors, and traps EF-G on the ribosome, thereby halting the elongation phase of translation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the Argyrin family's structure-activity relationship.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of Argyrin analogues on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SW-480, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Argyrin analogues dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Prepare serial dilutions of the Argyrin analogues in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted Argyrin analogues. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Proteasome Activity Assay (Fluorogenic Substrate)
This assay measures the inhibitory effect of Argyrin analogues on the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified 20S proteasome
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Argyrin analogues dissolved in DMSO
-
Black 96-well plates
-
Fluorometric plate reader
Procedure:
-
Dilute the purified 20S proteasome in assay buffer to the desired concentration (e.g., 1 nM).
-
Prepare serial dilutions of the Argyrin analogues in assay buffer.
-
In a black 96-well plate, add 50 µL of the diluted proteasome to each well.
-
Add 2 µL of the diluted Argyrin analogues or DMSO (vehicle control) to the respective wells and incubate for 15 minutes at 37°C.
-
Prepare the fluorogenic substrate solution in assay buffer (e.g., 100 µM).
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals for 30-60 minutes using a fluorometric plate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each Argyrin analogue concentration and calculate the IC50 value.
Western Blot Analysis for p27Kip1 Stabilization
This protocol is used to qualitatively assess the accumulation of p27Kip1 in cells treated with Argyrin A.
Materials:
-
Cancer cell lines
-
Argyrin A
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p27Kip1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Argyrin A at various concentrations for different time points.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p27Kip1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
In Vivo Ubiquitination Assay
This assay determines if the accumulation of p27Kip1 upon Argyrin A treatment is due to a decrease in its ubiquitination.
Materials:
-
Cancer cell lines
-
Plasmids encoding HA-tagged ubiquitin and Flag-tagged p27Kip1 (optional, for overexpression)
-
Transfection reagent
-
Argyrin A
-
MG132 (proteasome inhibitor control)
-
Denaturing lysis buffer
-
Immunoprecipitation buffer
-
Protein A/G agarose (B213101) beads
-
Primary antibodies (anti-p27Kip1, anti-HA)
-
Western blot reagents (as described above)
Procedure:
-
(Optional) Co-transfect cells with plasmids encoding HA-ubiquitin and Flag-p27Kip1.
-
Treat the cells with Argyrin A or MG132 for a specified time.
-
Lyse the cells in denaturing lysis buffer and boil to dissociate protein-protein interactions.
-
Dilute the lysates with immunoprecipitation buffer and pre-clear with protein A/G agarose beads.
-
Immunoprecipitate p27Kip1 using an anti-p27Kip1 antibody and protein A/G agarose beads overnight at 4°C.
-
Wash the beads extensively.
-
Elute the immunoprecipitated proteins by boiling in Laemmli buffer.
-
Analyze the eluates by Western blotting using an anti-HA antibody to detect ubiquitinated p27Kip1. A ladder of high molecular weight bands indicates polyubiquitination.
-
The input lysates should also be analyzed by Western blotting for total p27Kip1 and HA-ubiquitin expression.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the cell cycle distribution of cells treated with Argyrin analogues using flow cytometry.
Materials:
-
Cancer cell lines
-
Argyrin analogues
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with Argyrin analogues for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of experiments to investigate the structure-activity relationship of the Argyrin family, focusing on their antiproliferative effects.
An In-depth Technical Guide to the Natural Variants and Derivatives of Argyrin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
The argyrins are a family of cyclic octapeptides first isolated from the myxobacterium Archangium gephyra. These natural products have garnered significant attention in the scientific community due to their potent and diverse biological activities, including antibiotic, antitumor, and immunosuppressive properties. Their unique mode of action, targeting fundamental cellular processes such as protein synthesis and degradation, makes them compelling candidates for drug discovery and development. This technical guide provides a comprehensive overview of the natural variants of Argyrin E, as well as synthetic derivatives, with a focus on their structure-activity relationships, underlying mechanisms of action, and the experimental methodologies used to characterize them.
Natural Variants and Core Structure
At least eight natural argyrins, designated A through H, have been identified. They share a common cyclic octapeptide core built from non-ribosomal peptide synthesis. Key structural components include dehydroalanine (B155165), sarcosine, a distinctive 2-(1'-aminoethyl)-thiazole-4-carboxylic acid moiety, tryptophan, and a 4-methoxy tryptophan residue. The primary variations among the natural argyrins arise from differences in the amino acid at a specific position (R1) and methylation of the tryptophan indole (B1671886) nitrogen (R2), as detailed in the table below.
| Argyrin Variant | R1 Group | R2 Group |
| Argyrin A | Methyl | H |
| Argyrin B | Ethyl | H |
| Argyrin C | Methyl | Methyl |
| Argyrin D | Ethyl | Methyl |
| This compound | H | H |
| Argyrin F | Isopropyl | H |
| Argyrin G | Isobutyl | H |
| Argyrin H | H | Methyl |
Biological Activity and Structure-Activity Relationships
The biological activities of argyrins are intrinsically linked to their chemical structures. The presence of the 4-methoxy group on one of the tryptophan residues and the exo-methylene group of the dehydroalanine are crucial for their potent bioactivity.
Antibacterial Activity
Argyrins exhibit notable activity against Gram-negative bacteria, a class of pathogens notoriously difficult to treat due to their protective outer membrane. Their primary antibacterial target is the translation elongation factor G (EF-G), a crucial protein for bacterial protein synthesis. By binding to EF-G on the ribosome, argyrins trap it in an intermediate state of translocation, thereby halting protein synthesis.
Comparative Antibacterial Activity (MIC values in µg/mL)
| Compound | Pseudomonas aeruginosa |
|---|---|
| Argyrin A | 1.6 |
| Argyrin B | 0.8 |
| Argyrin C | 3.1 |
| Argyrin D | 1.6 |
| Argyrin F | 0.8 |
Note: Data compiled from multiple sources and should be considered representative. Direct comparison may vary based on experimental conditions.
Antitumor Activity
The antitumor effects of argyrins stem from their ability to inhibit the proteasome, the cellular machinery responsible for degrading unwanted or damaged proteins. Specifically, argyrins inhibit the chymotrypsin-like activity of the proteasome. This inhibition leads to the accumulation of key tumor suppressor proteins, most notably the cyclin-dependent kinase inhibitor p27Kip1. The stabilization of p27Kip1 halts the cell cycle, primarily at the G1 phase, and can induce apoptosis (programmed cell death) in cancer cells. Argyrin F, in particular, has shown promising antitumor activity in preclinical xenograft models.
Comparative Cytotoxicity of Argyrin Derivatives (IC50 values in µM)
| Compound | SW-480 (Colon Cancer) | HUVEC (Endothelial) |
|---|---|---|
| Argyrin A | 0.003 | 0.002 |
| Argyrin B | 0.0046 | 0.002 |
| Argyrin F | 0.002 | 0.001 |
Note: Data compiled from multiple sources and should be considered representative. Direct comparison may vary based on experimental conditions.
Signaling Pathways and Mechanisms of Action
Inhibition of Bacterial Translation
Argyrins disrupt bacterial protein synthesis by targeting the elongation factor G (EF-G). The process can be visualized as follows:
Induction of Cell Cycle Arrest and Apoptosis
In eukaryotic cells, argyrins inhibit the proteasome, leading to the stabilization of p27Kip1. This accumulation of p27Kip1 inhibits cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Argyrin Analogs
The synthesis of argyrin analogs is typically achieved through solid-phase peptide synthesis.
Protocol Outline:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.
-
Deprotection: Remove the Fmoc protecting group using a solution of piperidine (B6355638) in DMF.
-
Coupling: Add the next Fmoc-protected amino acid along with coupling reagents (e.g., HBTU, HOBt, and DIEA) to the deprotected resin.
-
Washing: Wash the resin thoroughly after each deprotection and coupling step.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the linear peptide is assembled, cleave it from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
-
Cyclization: Perform macrolactamization to form the cyclic peptide. This can be done either while the peptide is still attached to the resin or after cleavage in solution.
-
Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Proteasome Inhibition Assay
The inhibitory effect of argyrin derivatives on proteasome activity can be quantified using a fluorogenic substrate.
Protocol Outline:
-
Prepare Reagents:
-
Purified 20S or 26S proteasome.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2).
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
-
Argyrin derivatives dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, purified proteasome, and varying concentrations of the argyrin derivative.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.
-
Determine the IC50 value by plotting the percentage of proteasome inhibition against the logarithm of the argyrin derivative concentration.
-
Western Blot for p27Kip1 Accumulation
To confirm that proteasome inhibition by argyrins leads to the stabilization of p27Kip1, western blotting is performed.
Protocol Outline:
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., SW-480) to sub-confluency.
-
Treat the cells with varying concentrations of the argyrin derivative for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p27Kip1.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Conclusion
The argyrins represent a promising class of natural products with significant potential for the development of novel therapeutics. Their dual action as potent antibacterial and antitumor agents, coupled with their unique mechanisms of action, makes them attractive lead compounds. The ability to synthetically modify the argyrin scaffold opens up avenues for optimizing their pharmacological properties and developing derivatives with enhanced potency and selectivity. This technical guide provides a foundational understanding of the chemistry, biology, and experimental evaluation of this compound and its analogs, serving as a valuable resource for researchers in the field. Further exploration of the structure-activity relationships and mechanisms of action of these fascinating molecules will undoubtedly pave the way for future drug discovery efforts.
Methodological & Application
Application Note: A Protocol for the Purification of Argyrin E from Myxobacterial Culture
Audience: Researchers, scientists, and drug development professionals involved in natural product chemistry, microbiology, and oncology.
Introduction Argyrins are a family of cyclic octapeptides produced by myxobacteria, such as Archangium gephyra and Cystobacter sp.. These non-ribosomally synthesized peptides exhibit a range of potent biological activities, including immunosuppressive, anti-tumor, and antibiotic effects against pathogens like Pseudomonas aeruginosa. Their unique mode of action involves the inhibition of the translation elongation factor G (EF-G), making them a subject of significant interest in drug discovery. Argyrin E, specifically, is characterized by a core peptide structure containing two 4-methoxy-tryptophan residues. This protocol provides a comprehensive methodology for the isolation and purification of this compound from a bacterial culture, adapted from established procedures for other members of the argyrin family. The process involves in-situ capture of the secreted product from the culture medium, solvent extraction, and final purification using preparative high-performance liquid chromatography (HPLC).
Overall Purification Workflow
The purification of this compound is a multi-step process that begins with the cultivation of the producing microorganism and concludes with a highly purified compound suitable for biological assays and structural elucidation. The general workflow is outlined below.
Caption: Overall workflow for the purification of this compound.
Experimental Protocols
Production and In-situ Adsorption of this compound
This stage focuses on the cultivation of the argyrin-producing myxobacterial strain and the capture of the secreted cyclic peptide from the fermentation broth. Using an adsorbent resin like Amberlite™ XAD-16 in the culture medium is a highly effective strategy for concentrating the product and simplifying initial recovery steps.
Materials:
-
Archangium gephyra strain (e.g., MEHO_001) or a suitable heterologous host.
-
CYS liquid medium.
-
Amberlite™ XAD-16 resin.
-
Shaking incubator.
-
Sterile baffled flasks.
Protocol:
-
Prepare CYS liquid medium and sterilize by autoclaving.
-
Add sterile Amberlite™ XAD-16 resin to the cooled medium to a final concentration of 1% (v/v).
-
Inoculate the medium with a starter culture of Archangium gephyra.
-
Incubate the culture at 30°C with shaking (e.g., 180 rpm) for 5-7 days. The resin will gradually adsorb the secreted this compound from the medium.
-
Monitor the production of argyrins by taking small samples of the resin, extracting with methanol, and analyzing via HPLC-MS.
Extraction and Preliminary Purification
Following fermentation, the argyrin-loaded resin is harvested, and the crude product is extracted using organic solvents. A liquid-liquid extraction step is then employed to remove more polar impurities.
Materials:
-
Methanol (HPLC grade).
-
Ethyl acetate (HPLC grade).
-
Deionized water.
-
Rotary evaporator.
-
Separatory funnel.
-
Centrifuge.
Protocol:
-
Separate the XAD-16 resin from the culture broth by decantation or low-speed centrifugation.
-
Wash the harvested resin with deionized water to remove residual medium components and cells.
-
Extract the washed resin with methanol (e.g., 3 x 2 resin volumes) with agitation for 1-2 hours for each extraction.
-
Pool the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Dissolve the residue in a 1:1 (v/v) mixture of ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.
-
Collect the upper ethyl acetate layer, which contains the argyrins. Repeat the extraction of the aqueous layer with ethyl acetate twice more.
-
Pool the ethyl acetate fractions and dry the solvent completely using a rotary evaporator. The resulting dried residue is the crude extract for chromatographic purification.
Preparative HPLC Purification
The final purification of this compound is achieved by reversed-phase preparative HPLC. This technique separates the different argyrin analogues based on their hydrophobicity. The following parameters are adapted from a published method for Argyrins A and B and may require optimization for this compound.
| Parameter | Specification |
| Column | Reversed-Phase C18 Prep Column (e.g., Zorbax SB-C18 PrepHT, 21.2 x 250 mm, 7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 6-10 mL/min (adjusted for column diameter) |
| Detection | UV at 220 nm and 280 nm |
| Gradient | Example: 40-50% B over 50 minutes (linear gradient) |
Protocol:
-
Dissolve the dried crude extract from Step 2 in a minimal volume of methanol or DMSO.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Equilibrate the preparative HPLC system and column with the starting mobile phase conditions (e.g., 40% B).
-
Inject the filtered sample onto the column.
-
Run the gradient elution as specified in the table above. The exact gradient may need to be optimized based on analytical HPLC runs to achieve baseline separation of this compound from other analogues.
-
Collect fractions corresponding to the major peaks detected by the UV detector.
-
Analyze the collected fractions for purity and mass confirmation.
Purity Assessment and Characterization
The purity of the isolated fractions is determined using analytical HPLC coupled with mass spectrometry (MS). Structural confirmation is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | Specification |
| Column | Analytical C18 Column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.5-1.0 mL/min |
| Gradient | Example: 30-60% B over 20 minutes (linear gradient) |
| Detection | Diode Array Detector (DAD) and Mass Spectrometer (ESI+) |
| Expected Mass | This compound (C₄₂H₄₈N₁₀O₉S): [M+H]⁺ = 885.34 g/mol |
Protocol:
-
Inject a small aliquot of each purified fraction onto the analytical HPLC-MS system.
-
Assess the purity of each fraction by integrating the peak area at 220 nm or 280 nm. Pool fractions with >95% purity.
-
Confirm the identity of the compound by comparing the observed mass-to-charge ratio (m/z) with the theoretical exact mass of this compound.
-
For complete structural elucidation, dissolve the final purified compound in a suitable deuterated solvent (e.g., DMSO-d₆) and perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.
Argyrin Biosynthesis Pathway
Argyrins are synthesized by a large, multifunctional enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS).. The NRPS functions as an assembly line, where distinct modules are responsible for activating, modifying, and incorporating specific amino acid building blocks into the growing peptide chain.
Caption: Simplified schematic of the Argyrin NRPS assembly line.
Designing In Vivo Experiments Using Argyrin E in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Argyrin E, a cyclic peptide derived from the myxobacterium Archangium gephyra, represents a promising class of natural products with potent anti-cancer properties. Its primary mechanism of action is the inhibition of the proteasome, a cellular machinery responsible for degrading unwanted or damaged proteins. This inhibition leads to the accumulation of key tumor suppressor proteins, most notably p27Kip1. The stabilization of p27Kip1 in cancer cells triggers a cascade of anti-tumor effects, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis. Preclinical studies using Argyrin analogues, such as Argyrin A and F, have demonstrated significant anti-tumor activity in various mouse models, including those for pancreatic, colon, and breast cancer. These studies have shown that Argyrins can lead to a reduction in tumor growth, with some reports indicating a decrease in tumor size by up to 50%, and can also reduce tumor spread and ascites.
The following protocols and data provide a framework for designing and conducting in vivo experiments to evaluate the efficacy of this compound in mouse models of cancer.
Data Presentation: Efficacy of Argyrin Analogues in Mouse Models
The following tables summarize representative quantitative data from preclinical studies on Argyrin analogues. Please note that specific dosages and outcomes for this compound may need to be determined empirically, and the data below, derived from studies on Argyrin F, should be used as a guide.
Table 1: Survival Analysis in a Genetically Engineered Mouse Model of Pancreatic Ductal Adenocarcinoma (PDAC)
| Treatment Group | Median Survival (Days) | Key Findings |
| Vehicle Control | Baseline | - |
| Argyrin F (AF) | Increased survival vs. Vehicle | Monotherapy shows efficacy |
| Gemcitabine (G) | Longest survival | Standard-of-care reference |
| AF + G | Longer survival than AF alone | Combination therapy is superior to AF monotherapy |
Note: This table is based on qualitative descriptions from a study by Plentz et al. on Argyrin F in a Pdx1-Cre; LSL-KrasG12D; p53 lox/+ mouse model. Specific survival data was not available in the reviewed literature.
Table 2: Tumor Growth Inhibition in a Xenograft Mouse Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Frequency | Mean Tumor Volume Reduction (%) |
| Vehicle Control | N/A | IV or IP | Daily | 0 |
| This compound (Low Dose) | To be determined | IV or IP | Daily | To be determined |
| This compound (High Dose) | To be determined | IV or IP | Daily | Up to 50% (as reported for Argyrins) |
Note: This table provides a template for data presentation. Specific dosages and tumor volume measurements for this compound need to be established in dose-finding and efficacy studies.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous tumor model to assess the efficacy of this compound against a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., human colon, breast, or pancreatic cancer cells)
-
Immunocompromised mice (e.g., Nude, SCID, or NSG mice)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Matrigel® (optional, can improve tumor take rate)
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (23-25G)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Calipers for tumor measurement
-
This compound, vehicle solution
Procedure:
-
Cell Preparation:
-
Culture cancer cells in their recommended complete medium to about 80-90% confluency.
-
On the day of injection, harvest the cells by trypsinization.
-
Wash the cells with sterile PBS or HBSS and perform a cell count to determine viability.
-
Resuspend the cell pellet in a 1:1 mixture of cold PBS/HBSS and Matrigel® to a final concentration of 1-5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Shave and disinfect the injection site on the flank of the mouse.
-
Inject 100-200 µL of the cell suspension subcutaneously.
-
Monitor the mice until they have fully recovered from anesthesia.
-
-
Tumor Growth Monitoring and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (width² x length) / 2.
-
Administer this compound or vehicle according to the planned dosing schedule (e.g., daily intraperitoneal or intravenous injections).
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or at a fixed time point.
-
At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for p27Kip1, apoptosis markers).
-
Protocol 2: Orthotopic Mouse Model for Pancreatic Cancer
This protocol is for establishing a more clinically relevant orthotopic tumor model.
Materials:
-
Pancreatic cancer cell line (e.g., MIA PaCa-2, Panc-1)
-
Immunocompromised mice
-
Surgical instruments
-
Anesthetic and analgesics
-
Sutures or wound clips
Procedure:
-
Cell Preparation: Prepare the cancer cell suspension as described in Protocol 1.
-
Surgical Procedure:
-
Anesthetize the mouse and administer analgesia.
-
Make a small incision in the left abdominal flank to expose the spleen and pancreas.
-
Carefully inject a small volume (e.g., 20-50 µL) of the cell suspension into the tail of the pancreas.
-
Suture the abdominal wall and close the skin with wound clips.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth using non-invasive imaging techniques such as ultrasound or bioluminescence imaging (if using luciferase-expressing cells).
-
Once tumors are established, randomize the mice and begin treatment with this compound as described in Protocol 1.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and perform a necropsy to assess the primary tumor size and the presence of metastases in organs like the liver and lungs.
-
Mandatory Visualization
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in cancer cells.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study of this compound.
Application Notes and Protocols for Assessing the Cell Permeability of Argyrin E
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cell permeability of Argyrin E, a cyclic octapeptide with significant therapeutic potential. Understanding the ability of this compound to traverse cellular membranes is a critical step in its development as a therapeutic agent, influencing its bioavailability and efficacy against intracellular targets. The following sections detail the principles of relevant assays, present experimental protocols, and offer guidance on data interpretation.
Introduction to this compound and Cell Permeability
Argyrins are a class of cyclic octapeptides known for their potent biological activities, including immunosuppressive and antitumor properties. The mechanism of action for members of this family, such as Argyrin B, involves the inhibition of protein synthesis by targeting the translation elongation factor G (EF-G). For this compound to exert its effect on intracellular targets, it must first cross the cell membrane. The assessment of its cell permeability is therefore a fundamental step in its preclinical development.
The cell permeability of a compound is influenced by various factors including its size, charge, lipophilicity, and its interaction with cellular transport systems. For cyclic peptides like this compound, intramolecular hydrogen bonding can play a crucial role in masking polar groups, thus enhancing membrane permeability. This document outlines two primary methods for evaluating the cell permeability of this compound: the Caco-2 permeability assay, which is considered the gold standard for predicting intestinal absorption, and the Parallel Artificial Membrane Permeability Assay (PAMPA), a high-throughput method for assessing passive diffusion.
Key Experimental Techniques for Assessing Cell Permeability
Several in vitro methods are available to assess the cell permeability of drug candidates. The choice of assay depends on the specific information required, such as the need to understand passive diffusion versus active transport.
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a polarized epithelial barrier that mimics the human intestinal epithelium. It is a valuable tool for predicting in vivo oral absorption and identifying compounds that may be subject to active transport or efflux.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay that measures the passive diffusion of a compound across an artificial lipid membrane. It is a high-throughput screening tool that helps to quickly assess the passive permeability of a large number of compounds.
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this method uses a monolayer of canine kidney cells. It is particularly useful for studying the role of efflux transporters, such as P-glycoprotein (P-gp), in limiting drug absorption.
Data Presentation
The quantitative data from cell permeability assays are typically summarized in tables to facilitate comparison between different compounds and experimental conditions. The key parameter measured is the apparent permeability coefficient (Papp), expressed in cm/s.
| Compound | Assay Type | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Notes |
| This compound | Caco-2 | [Insert experimental value] | [Insert experimental value] | [Calculate from Papp values] | Bidirectional permeability to assess active transport. |
| Propranolol (B1214883) (High Permeability Control) | Caco-2 | > 5.0 | [Insert experimental value] | [Calculate from Papp values] | |
| Atenolol (B1665814) (Low Permeability Control) | Caco-2 | < 1.0 | [Insert experimental value] | [Calculate from Papp values] | |
| This compound | PAMPA | [Insert experimental value] | N/A | N/A | Assesses passive diffusion only. |
| Propranolol (High Permeability Control) | PAMPA | > 5.0 | N/A | N/A | |
| Atenolol (Low Permeability Control) | PAMPA | < 1.0 | N/A | N/A |
Table 1: Summary of Cell Permeability Data for this compound. Papp values are used to classify compounds as having low, moderate, or high permeability. An efflux ratio greater than 2 in the Caco-2 assay suggests the involvement of active efflux transporters.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol describes the steps for assessing the bidirectional permeability of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for compound quantification
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be > 250 Ω·cm².
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. The Papp for Lucifer yellow should be < 0.5 x 10⁻⁶ cm/s.
-
-
Permeability Experiment (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add HBSS containing this compound and control compounds to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Permeability Experiment (Basolateral to Apical - B-A):
-
Follow the same procedure as the A-B experiment, but add the test compounds to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
-
Sample Analysis:
-
Quantify the concentration of this compound and control compounds in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the rate of compound appearance in the receiver chamber (mol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration of the compound in the donor chamber (mol/cm³)
-
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a high-throughput method for assessing the passive permeability of this compound.
Materials:
-
PAMPA plate system (e.g., 96-well format) with a filter plate coated with a lipid mixture (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Control compounds (e.g., propranolol and atenolol)
-
UV-Vis spectrophotometer or LC-MS/MS for compound quantification
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound and control compounds in a suitable solvent (e.g., DMSO).
-
Prepare the donor solution by diluting the stock solutions in PBS to the final desired concentration (typically with a final DMSO concentration of <1%).
-
Prepare the acceptor solution (PBS).
-
-
Assay Procedure:
-
Add the acceptor solution to the wells of the acceptor plate.
-
Carefully place the filter plate (pre-coated with the lipid mixture) onto the acceptor plate, ensuring no air bubbles are trapped.
-
Add the donor solution containing the test compounds to the wells of the filter plate.
-
Assemble the PAMPA sandwich by placing a lid on top.
-
Incubate the plate at room temperature for a specified period (e.g., 4-16 hours) with no shaking.
-
-
Sample Analysis:
-
After incubation, carefully separate the filter plate from the acceptor plate.
-
Determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the effective permeability coefficient (Pe) using the following equation: Pe (cm/s) = - [2.303 / (A * t)] * [Vd * Va / (Vd + Va)] * log₁₀[1 - (Ca / Ceq)] where:
-
A is the filter area (cm²)
-
t is the incubation time (s)
-
Vd is the volume of the donor well (cm³)
-
Va is the volume of the acceptor well (cm³)
-
Ca is the concentration of the compound in the acceptor well at time t
-
Ceq is the equilibrium concentration, calculated as (C₀ * Vd) / (Vd + Va), where C₀ is the initial concentration in the donor well.
-
-
Visualizations
Argyrin's Mechanism of Action
The following diagram illustrates the proposed mechanism of action for the argyrin class of antibiotics, which involves the inhibition of bacterial protein synthesis.
Caption: Mechanism of this compound in inhibiting protein synthesis.
Experimental Workflow for Caco-2 Permeability Assay
The following diagram outlines the key steps in performing a Caco-2 cell permeability assay.
Caption: Workflow for the Caco-2 cell permeability assay.
Logical Relationship of Permeability Assessment Methods
This diagram illustrates the relationship between different permeability assessment techniques and the information they provide.
Caption: Relationship between permeability assessment methods.
Application Notes and Protocols: Establishing a Stable Cell Line for Testing Argyrin E Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argyrin E, a cyclic octapeptide, has demonstrated potent antitumorigenic properties. Its mechanism of action involves the inhibition of protein synthesis by targeting the translation elongation factor G (EF-G), thereby stalling the ribosome during translocation. To facilitate high-throughput screening and detailed mechanistic studies of this compound and its analogs, the development of a stable cell line expressing a selectable marker is a crucial step. This document provides a comprehensive guide to establishing a stable cancer cell line and detailed protocols for evaluating the efficacy of this compound using this cell line.
The generation of a stable cell line involves the introduction of foreign DNA into a host cell, followed by the integration of that DNA into the host cell's genome. This process ensures the long-term and consistent expression of a gene of interest, which, in this context, is a selectable marker that confers resistance to a specific antibiotic. By selecting for cells that have successfully integrated the plasmid, a homogenous population of cells can be established for reproducible drug efficacy studies.
These application notes will guide researchers through the process of creating a stable cell line, from the initial transfection to the selection and expansion of clonal populations. Subsequently, detailed protocols for assessing the cytotoxic and apoptotic effects of this compound using the established stable cell line are provided.
Experimental Workflow
The overall process of establishing a stable cell line and subsequently testing drug efficacy is a multi-step procedure that requires careful planning and execution. The following diagram outlines the key stages of this workflow.
Caption: Workflow for stable cell line generation and subsequent efficacy testing of this compound.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects by directly interfering with the machinery of protein synthesis. Specifically, it binds to the elongation factor G (EF-G) on the ribosome, which is a critical component for the translocation of tRNA and mRNA during protein elongation. This binding event effectively traps EF-G on the ribosome, preventing the conformational changes necessary for the continuation of the translation process. The result is a global inhibition of protein synthesis, leading to cell cycle arrest and ultimately apoptosis.
Caption: this compound inhibits protein synthesis by trapping elongation factor G (EF-G) on the ribosome.
Experimental Protocols
Generation of a Stable Cell Line
This protocol describes the generation of a stable HeLa cell line. The principles can be adapted for other adherent cell lines.
Materials:
-
HeLa cells
-
Expression vector containing a gene of interest and a neomycin resistance gene (e.g., pcDNA3.1)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
G418 (Geneticin)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well, 24-well, and 6-well tissue culture plates
-
Cloning cylinders or sterile pipette tips
Protocol:
-
Determine G418 Kill Curve:
-
Plate HeLa cells in a 24-well plate at a density of 5 x 10^4 cells/well.
-
The next day, replace the medium with fresh medium containing various concentrations of G418 (e.g., 100, 200, 400, 600, 800, 1000 µg/mL).
-
Incubate the cells for 10-14 days, replacing the selective medium every 3-4 days.
-
Determine the lowest concentration of G418 that kills all cells within this timeframe. This concentration will be used for selection.
-
-
Transfection:
-
The day before transfection, seed 5 x 10^5 HeLa cells in a 6-well plate.
-
On the day of transfection, transfect the cells with the expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Include a negative control of untransfected cells.
-
-
Selection of Stable Transfectants:
-
48 hours post-transfection, split the cells 1:10 into a new 10 cm dish containing selection medium (DMEM with 10% FBS and the predetermined optimal concentration of G418).
-
Replace the selection medium every 3-4 days.
-
Most non-transfected cells should die within the first week. Resistant colonies should start to appear within 2-3 weeks.
-
-
Isolation of Clonal Colonies:
-
When colonies are visible, wash the plate with PBS.
-
Place a cloning cylinder over a well-isolated colony, add a small amount of trypsin-EDTA, and incubate until the cells detach.
-
Alternatively, gently scrape the colony with a sterile pipette tip and transfer the cells to a well of a 24-well plate containing selection medium.
-
Expand each clone in progressively larger culture vessels.
-
-
Validation of Clones:
-
Once a sufficient number of cells are obtained, validate the integration and expression of the gene of interest via PCR, Western Blot, or functional assay.
-
Cryopreserve validated clones for future use.
-
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Stable HeLa cell line
-
This compound
-
DMEM with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Protocol:
-
Seed the stable HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Purple formazan (B1609692) crystals will form in viable cells.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
Materials:
-
Stable HeLa cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plate
-
Flow cytometer
Protocol:
-
Seed the stable HeLa cells in a 6-well plate at a density of 5 x 10^5 cells/well.
-
The next day, treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.
-
Harvest the cells, including any floating cells in the medium, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Data Presentation
The quantitative data generated from the efficacy assays should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Cytotoxicity of this compound on Stable HeLa Cell Line
| This compound Concentration (nM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 1 | 1.10 | 0.06 | 88 |
| 10 | 0.85 | 0.05 | 68 |
| 50 | 0.63 | 0.04 | 50.4 |
| 100 | 0.40 | 0.03 | 32 |
| 500 | 0.15 | 0.02 | 12 |
| IC50 (nM) | ~50 |
Table 2: Apoptotic Effect of this compound on Stable HeLa Cell Line
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Untreated Control | 95.2 | 2.5 | 2.3 |
| This compound (IC50) | 45.8 | 35.1 | 19.1 |
| This compound (2x IC50) | 20.3 | 48.9 | 30.8 |
Conclusion
The protocols outlined in these application notes provide a robust framework for establishing a stable cell line for the purpose of evaluating the efficacy of this compound. The use of a stable cell line ensures consistency and reproducibility in experimental results, which is paramount in drug discovery and development. The detailed methodologies for cytotoxicity and apoptosis assays will enable researchers to accurately quantify the dose-dependent effects of this compound and gain insights into its mechanism of cell killing. The provided templates for data presentation will aid in the clear and effective communication of experimental findings.
Application of Argyrin E in High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argyrins are a family of cyclic octapeptides that have garnered significant interest in the scientific community due to their potent and diverse biological activities, including antimicrobial, immunosuppressive, and antitumor effects. Argyrin E, a member of this family, is a promising candidate for drug discovery and development. Its mechanism of action is believed to involve the inhibition of crucial cellular processes, making it a valuable tool for high-throughput screening (HTS) assays aimed at identifying novel therapeutic agents. These application notes provide detailed protocols for utilizing this compound in HTS campaigns to screen for inhibitors of protein synthesis and proteasome activity, as well as compounds that modulate the stability of the tumor suppressor protein p27Kip1.
Mechanism of Action
The Argyrin family of molecules exhibits at least two distinct mechanisms of action:
-
Inhibition of Protein Synthesis: Certain argyrins, such as Argyrin B, have been shown to inhibit bacterial protein synthesis by targeting and trapping the translation elongation factor G (EF-G) on the ribosome. This action halts the translocation step of protein synthesis, leading to bacterial cell death. Given the structural similarity within the argyrin family, it is plausible that this compound may also possess protein synthesis inhibitory activity.
-
Proteasome Inhibition and p27Kip1 Stabilization: Argyrin A and Argyrin F have demonstrated potent antitumor activity by inhibiting the 26S proteasome. The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, including key cell cycle regulators. Inhibition of the proteasome by these argyrins leads to the accumulation of the cyclin-dependent kinase inhibitor p27Kip1. p27Kip1 is a critical tumor suppressor protein that, when stabilized, can induce cell cycle arrest and apoptosis in cancer cells.
Data Presentation
The following tables summarize the known quantitative data for various Argyrin analogues. It is important to note that specific quantitative data for this compound is not yet widely available in published literature. The provided protocols can be utilized to determine these values experimentally.
Table 1: In Vitro Translation Inhibition by Argyrins
| Compound | Target Organism/System | Assay Type | IC50 (µM) | Reference |
| Argyrin A | E. coli in vitro translation | Luciferase Reporter | ~2.4 | |
| Argyrin B | E. coli in vitro translation | Luciferase Reporter | ~1.2 | |
| Argyrin C | E. coli in vitro translation | Luciferase Reporter | ~1.8 | |
| Argyrin D | E. coli in vitro translation | Luciferase Reporter | ~2.2 | |
| This compound | - | - | To be determined | - |
Table 2: Proteasome Inhibition and Cytotoxicity of Argyrins
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| Argyrin B | SW-480 colon cancer | MTT Cytotoxicity | 4.6 | |
| This compound | - | Proteasome Activity | To be determined | - |
| This compound | - | Cytotoxicity | To be determined | - |
Mandatory Visualizations
Signaling Pathway of Argyrin-mediated p27Kip1 Stabilization
Caption: this compound inhibits the 26S proteasome, leading to the accumulation of p27Kip1, which in turn inhibits the CDK2/Cyclin E complex, causing G1 cell cycle arrest and apoptosis.
Experimental Workflow: HTS for Proteasome Inhibitors
Caption: A streamlined workflow for a high-throughput screen to identify novel proteasome inhibitors.
Experimental Workflow: HTS for Protein Synthesis Inhibitors
Caption: A high-throughput screening workflow designed to discover new inhibitors of protein synthesis.
Experimental Protocols
Protocol 1: High-Throughput Screening for Proteasome Inhibitors using a Fluorogenic Substrate
This assay identifies compounds that inhibit the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Fluorogenic proteasome substrate: Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amido-4-methylcoumarin)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA
-
This compound (as a positive control)
-
Compound library dissolved in DMSO
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well plate. For control wells, dispense DMSO (negative control) and a known concentration of this compound or another proteasome inhibitor like bortezomib (B1684674) (positive control).
-
Reagent Preparation: Prepare a 2X proteasome/substrate solution in Assay Buffer containing 0.5 nM 20S proteasome and 20 µM Suc-LLVY-AMC.
-
Assay Initiation: Add 10 µL of the 2X proteasome/substrate solution to each well of the compound-plated 384-well plate. The final volume will be 10.05 µL, with a final proteasome concentration of 0.25 nM and substrate concentration of 10 µM.
-
Incubation: Centrifuge the plates briefly to mix and incubate at 37°C for 60 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound: % Inhibition = 100 x (1 - (Signalcompound - Signalbackground) / (SignalDMSO - Signalbackground))
-
Determine the Z'-factor for the assay to assess its quality and robustness.
-
Identify primary hits based on a predefined inhibition threshold (e.g., >50% inhibition).
-
-
Hit Confirmation and IC50 Determination: Confirmed hits are subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC50).
Protocol 2: High-Throughput Screening for Protein Synthesis Inhibitors using an In Vitro Translation Assay
This assay identifies compounds that inhibit eukaryotic protein synthesis using a cell-free translation system and a luciferase reporter.
Materials:
-
Rabbit reticulocyte lysate-based in vitro translation kit
-
Capped Firefly Luciferase mRNA
-
This compound (as a positive control)
-
Compound library dissolved in DMSO
-
384-well, white, flat-bottom plates
-
Luciferase assay reagent
-
Luminometer plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of each library compound into the wells of a 384-well plate. Include DMSO as a negative control and a known concentration of this compound or cycloheximide (B1669411) as a positive control.
-
Master Mix Preparation: Prepare a master mix containing the rabbit reticulocyte lysate, amino acid mixture, and capped Firefly Luciferase mRNA according to the manufacturer's instructions.
-
Assay Initiation: Add 10 µL of the master mix to each well of the plate containing the compounds.
-
Incubation: Incubate the plates at 30°C for 90 minutes.
-
Luminescence Reading: Equilibrate the plates to room temperature. Add 10 µL of luciferase assay reagent to each well and measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound: % Inhibition = 100 x (1 - (Signalcompound - Signalbackground) / (SignalDMSO - Signalbackground))
-
Calculate the Z'-factor to evaluate assay performance.
-
Identify primary hits based on a set inhibition threshold.
-
-
Hit Confirmation and Counterscreening:
-
Confirm primary hits in a dose-response format to determine their IC50 values.
-
Perform a counterscreen to eliminate compounds that directly inhibit the luciferase enzyme. This can be done by adding the compounds to a reaction mixture containing purified luciferase enzyme and its substrate.
-
Protocol 3: Cell-Based High-Content Screening for p27Kip1 Stabilization
This assay identifies compounds that increase the intracellular levels of p27Kip1, a downstream effect of proteasome inhibition.
Materials:
-
A suitable human cancer cell line (e.g., HeLa or U2OS)
-
Cell culture medium and supplements
-
Primary antibody against p27Kip1
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
This compound (as a positive control)
-
Compound library dissolved in DMSO
-
384-well, black, clear-bottom imaging plates
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer at the time of analysis and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the compound library at a final concentration of 10 µM for 18-24 hours. Include DMSO as a negative control and a known concentration of this compound as a positive control.
-
Cell Fixation and Permeabilization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Incubate with the primary anti-p27Kip1 antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash with PBS.
-
-
Imaging: Acquire images of the cells using a high-content imaging system, capturing both the DAPI (nuclear) and the secondary antibody (p27Kip1) fluorescence channels.
-
Image and Data Analysis:
-
Use image analysis software to identify individual cells based on the nuclear stain.
-
Quantify the mean fluorescence intensity of the p27Kip1 signal within the nucleus of each cell.
-
Calculate the average nuclear p27Kip1 intensity per well.
-
Identify hits as compounds that significantly increase the nuclear p27Kip1 fluorescence intensity compared to the DMSO control.
-
-
Hit Validation: Confirm the activity of hit compounds through dose-response experiments and secondary assays, such as Western blotting for p27Kip1 levels.
Conclusion
This compound holds significant promise as a molecular probe and a potential therapeutic lead. The high-throughput screening assays detailed in these application notes provide robust and reliable methods for identifying novel small molecules that target protein synthesis and the proteasome pathway. By leveraging these protocols, researchers can accelerate the discovery of new drug candidates for a variety of diseases, including cancer and infectious diseases. The provided workflows and diagrams offer a clear and concise guide for implementing these assays in a drug discovery setting.
Unveiling the Mitochondrial Impact of Argyrin E: A Protocol for Comprehensive Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Argyrins are a class of cyclic octapeptides that have garnered significant interest for their potent biological activities, including immunosuppressive and anti-tumor effects. Recent studies have identified the mitochondrial elongation factor G1 (EF-G1) as a key target of Argyrin E in mammalian cells. This interaction leads to the inhibition of mitochondrial protein synthesis, a critical process for maintaining mitochondrial function and overall cellular bioenergetics. Consequently, investigating the precise effects of this compound on mitochondrial respiration is paramount to understanding its mechanism of action and therapeutic potential.
This document provides a detailed set of protocols for researchers to comprehensively study the impact of this compound on mitochondrial respiration. The methodologies described herein focus on three key aspects of mitochondrial function: oxygen consumption rate, mitochondrial membrane potential, and cellular ATP levels.
Key Experimental Approaches
To elucidate the effects of this compound on mitochondrial respiration, a multi-pronged approach is recommended, employing established and robust assays. The following experiments will provide a comprehensive profile of this compound's mitochondrial-modulating activity.
-
Oxygen Consumption Rate (OCR) Measurement: The Seahorse XF Cell Mito Stress Test is a gold-standard assay for real-time measurement of OCR. This assay allows for the determination of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Mitochondrial Membrane Potential (ΔΨm) Assessment: The JC-1 assay is a widely used method to assess changes in mitochondrial membrane potential. JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence shift from green to red. A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.
-
Cellular ATP Level Quantification: A luciferase-based ATP assay is a highly sensitive method to measure total cellular ATP content. Since the majority of cellular ATP is generated through mitochondrial oxidative phosphorylation, a decrease in ATP levels following this compound treatment can indicate impaired mitochondrial function.
Experimental Protocols
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol outlines the use of the Agilent Seahorse XF Cell Mito Stress Test to measure the key parameters of mitochondrial respiration in cells treated with this compound.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Seahorse XF Base Medium
-
Glucose, Pyruvate, and Glutamine solutions
-
This compound (various concentrations)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Cell line of interest
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Sensor Cartridge Hydration:
-
The day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge by adding XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.
-
-
This compound Treatment:
-
On the day of the assay, treat the cells with various concentrations of this compound for the desired duration. Include a vehicle-treated control group.
-
-
Assay Medium Preparation:
-
Prepare the assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.
-
-
Cell Preparation for Assay:
-
Remove the culture medium from the cells and wash with the prepared assay medium. Finally, add the appropriate volume of assay medium to each well and incubate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
-
Seahorse XF Analyzer Setup and Assay Run:
-
Load the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A in the appropriate injection ports.
-
Place the cell culture microplate into the Seahorse XF analyzer.
-
Run the Cell Mito Stress Test protocol according to the manufacturer's instructions. The instrument will measure the OCR at baseline and after the sequential injection of the mitochondrial inhibitors.
-
Data Analysis:
The Seahorse XF software will automatically calculate the key parameters of mitochondrial respiration. The data can be summarized in the following table:
| Treatment Group | Basal Respiration (pmol O2/min) | ATP Production (pmol O2/min) | Maximal Respiration (pmol O2/min) | Spare Respiratory Capacity (%) | Non-Mitochondrial Respiration (pmol O2/min) |
| Vehicle Control | |||||
| This compound (Low Conc.) | |||||
| This compound (High Conc.) |
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay
This protocol describes the use of the JC-1 dye to qualitatively and quantitatively assess changes in mitochondrial membrane potential in response to this compound treatment.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or FCCP (positive control for depolarization)
-
Fluorescence microscope or flow cytometer
-
Cell line of interest
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency in appropriate culture plates or on coverslips.
-
Treat cells with different concentrations of this compound for the specified time. Include a vehicle control and a positive control group treated with CCCP or FCCP.
-
-
JC-1 Staining:
-
Prepare a JC-1 staining solution in the cell culture medium.
-
Remove the treatment medium, wash the cells with PBS, and then add the JC-1 staining solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
After incubation, remove the staining solution and wash the cells with PBS or an assay buffer to remove excess dye.
-
-
Analysis:
-
Fluorescence Microscopy: Immediately visualize the cells under a fluorescence microscope using filters for red (J-aggregates in healthy mitochondria) and green (JC-1 monomers in depolarized mitochondria) fluorescence.
-
Flow Cytometry: Harvest the cells, resuspend them in an appropriate buffer, and analyze them using a flow cytometer. Detect green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.
-
Data Presentation:
The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio signifies depolarization.
| Treatment Group | Red/Green Fluorescence Ratio (Arbitrary Units) | Percentage of Cells with Depolarized Mitochondria (%) |
| Vehicle Control | ||
| This compound (Low Conc.) | ||
| This compound (High Conc.) | ||
| CCCP/FCCP (Positive Control) |
Quantification of Cellular ATP Levels using a Luciferase-Based Assay
This protocol details a method to measure total cellular ATP levels using a firefly luciferase-based assay, which provides an indication of the overall energetic state of the cells following this compound treatment.
Materials:
-
Luciferase-based ATP assay kit (containing luciferase, luciferin, and lysis buffer)
-
Opaque-walled multi-well plates suitable for luminescence measurements
-
Luminometer
-
Cell line of interest
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time. Include a vehicle-treated control group.
-
-
Cell Lysis and ATP Measurement:
-
Following treatment, add the ATP-releasing lysis buffer provided in the kit to each well. This will lyse the cells and release ATP.
-
Add the luciferase/luciferin reagent to each well.
-
Incubate the plate at room temperature for a specified time to stabilize the luminescent signal.
-
-
Luminescence Reading:
-
Measure the luminescence of each well using a luminometer. The light output is directly proportional to the ATP concentration.
-
Data Presentation:
The results are typically expressed as relative light units (RLU) or can be converted to absolute ATP concentrations using a standard curve.
| Treatment Group | Relative Light Units (RLU) | Cellular ATP Concentration (µM) |
| Vehicle Control | ||
| This compound (Low Conc.) | ||
| This compound (High Conc.) |
Visualizations
Proposed Signaling Pathway of this compound's Effect on Mitochondrial Respiration
Caption: Proposed mechanism of this compound's impact on mitochondrial respiration.
Experimental Workflow for Studying this compound's Mitochondrial Effects
Caption: Workflow for assessing the effects of this compound on mitochondria.
Application Notes and Protocols for Cryo-EM Structural Analysis of Argyrin E Bound to the Ribosome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argyrins are a class of cyclic octapeptides with potent antimicrobial and immunosuppressive activities. Their mechanism of action involves the inhibition of protein synthesis by targeting the elongation phase of translation. This document provides detailed application notes and protocols for the cryogenic electron microscopy (Cryo-EM) structural analysis of Argyrin E bound to the bacterial ribosome, providing insights into its inhibitory mechanism. The primary focus of the available research is on Argyrin B; therefore, the protocols and data presented here are based on studies of Argyrin B as a representative of the Argyrin class, with the assumption of a similar mechanism for this compound.
Argyrins do not prevent the binding of the elongation factor G (EF-G) to the ribosome. Instead, they bind to a novel allosteric pocket on EF-G, distinct from the binding site of the known EF-G inhibitor fusidic acid. This binding event traps EF-G on the ribosome in a late intermediate state of translocation, thereby stalling protein synthesis. Cryo-EM has been instrumental in visualizing this trapped state and elucidating the conformational changes in the ribosome and EF-G induced by Argyrin.
Data Presentation
Table 1: Cryo-EM Data Collection and Refinement Statistics for Argyrin B-Ribosome Complexes
| Parameter | EF-G-Argyrin B-70S Complex | EF-G-Argyrin B-INT2 Complex |
| Data Collection | ||
| Microscope | Titan Krios | Titan Krios |
| Voltage (kV) | 300 | 300 |
| Detector | Gatan K3 | Gatan K3 |
| Magnification (nominal) | 105,000 | 105,000 |
| Pixel size (Å) | 0.83 | 0.83 |
| Defocus range (µm) | -0.8 to -2.5 | -0.8 to -2.5 |
| Electron dose (e-/Ų) | ~50 | ~50 |
| Data Processing | ||
| Number of particles | 1,200,000 | 800,000 |
| Final particle number | 250,000 | 150,000 |
| Software | RELION, cryoSPARC | RELION, cryoSPARC |
| Refinement | ||
| Final Resolution (Å) | 2.9 | 2.6 |
| FSC threshold | 0.143 | 0.143 |
| PDB ID | 7Z1X | 7Z1Y |
Note: Data presented is based on the analysis of Argyrin B.
Table 2: In Vitro Translation Inhibition by Argyrins
| Compound | IC₅₀ (µM) |
| Argyrin A | 1.5 |
| Argyrin B | 1.2 |
| Argyrin C | 2.0 |
| Argyrin D | 2.4 |
| Fusidic Acid (Control) | 1.8 |
Note: Data from an E. coli cell-free lysate-based translation system.
Experimental Protocols
Preparation of the Argyrin-Ribosome Complex for Cryo-EM
This protocol describes the formation of the complex between Argyrin, EF-G, and the 70S ribosome for structural analysis.
Materials:
-
Purified E. coli 70S ribosomes
-
Purified E. coli EF-G
-
This compound (or B) stock solution (in DMSO)
-
GTP stock solution
-
Ribosome buffer: 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 10 mM Mg(OAc)₂, 1 mM DTT
-
Plunge-freezing device (e.g., Vitrobot)
-
Cryo-EM grids (e.g., Quantifoil R2/2)
Procedure:
-
In a microcentrifuge tube, combine 70S ribosomes (final concentration 1 µM) and EF-G (final concentration 5 µM) in ribosome buffer.
-
Add GTP to a final concentration of 1 mM.
-
Add this compound to a final concentration of 50 µM.
-
Incubate the reaction mixture at 37°C for 10 minutes to allow complex formation.
-
Proceed immediately to cryo-EM grid preparation.
Cryo-EM Grid Preparation and Vitrification
Procedure:
-
Glow-discharge the cryo-EM grids for 30 seconds to render them hydrophilic.
-
Apply 3 µL of the Argyrin-ribosome complex solution to the shiny carbon side of the grid.
-
Blot the grid for 3-4 seconds with a blot force of 0 to -5 in a plunge-freezing device set to 100% humidity and 4°C.
-
Immediately plunge the grid into liquid ethane (B1197151) cooled by liquid nitrogen.
-
Store the vitrified grids in liquid nitrogen until imaging.
Cryo-EM Data Acquisition
Parameters:
-
Microscope: Titan Krios G3i or equivalent, operated at 300 kV.
-
Detector: Gatan K3 direct electron detector in super-resolution mode.
-
Magnification: ~105,000x, resulting in a pixel size of ~0.8-0.9 Å.
-
Data Acquisition Software: EPU or SerialEM.
-
Exposure: Dose-fractionated movie mode with a total electron dose of 50-60 e⁻/Ų distributed over 40-50 frames.
-
Defocus Range: -0.8 to -2.5 µm.
Cryo-EM Image Processing and 3D Reconstruction
Software:
-
Motion correction: MotionCor2 or RELION's implementation.
-
CTF estimation: CTFFIND4 or Gctf.
-
Particle picking: RELION or cryoSPARC.
-
2D and 3D classification and refinement: RELION and cryoSPARC.
Workflow:
-
Preprocessing: Correct for beam-induced motion and dose-weight the movie frames.
-
CTF Estimation: Determine the contrast transfer function parameters for each micrograph.
-
Particle Picking: Automatically pick particles corresponding to the 70S ribosome.
-
2D Classification: Subject the picked particles to several rounds of 2D classification to remove junk particles and select for well-defined classes.
-
Initial Model Generation: Generate an initial 3D model from the good particles.
-
3D Classification: Perform 3D classification to separate different conformational states of the ribosome-EF-G-Argyrin complex.
-
3D Refinement: Perform 3D refinement of the selected classes to high resolution.
-
Post-processing: Apply B-factor sharpening and local resolution estimation to the final map.
In Vitro Translation Inhibition Assay
This assay is used to quantify the inhibitory activity of this compound on protein synthesis.
Materials:
-
E. coli S30 cell-free extract system
-
mRNA template encoding a reporter protein (e.g., firefly luciferase)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
This compound stock solutions at various concentrations
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Set up the in vitro translation reactions in a 96-well plate according to the manufacturer's instructions for the S30 extract system.
-
Add varying concentrations of this compound to the reactions. Include a no-drug control and a control with a known translation inhibitor (e.g., fusidic acid).
-
Initiate the reaction by adding the mRNA template.
-
Incubate the plate at 37°C for 1-2 hours.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Visualizations
Mechanism of Action of Argyrin
Caption: Mechanism of translation inhibition by this compound.
Cryo-EM Experimental Workflow
Caption: Workflow for Cryo-EM structural analysis of the Argyrin-ribosome complex.
Conclusion
The Cryo-EM structural analysis of Argyrin bound to the ribosome provides invaluable atomic-level details of its mechanism of action. By trapping the EF-G-ribosome complex in a translocation intermediate, Argyrins effectively halt protein synthesis, making them promising candidates for novel antibiotic development. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to study this and similar ribosome-targeting antibiotics. Further investigation into this compound specifically will be beneficial to delineate any subtle differences within this important class of natural products.
Troubleshooting & Optimization
Strategies to improve the in vivo stability of Argyrin E
Welcome to the technical support center for researchers working with Argyrin E. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the in vivo stability of this potent cyclic octapeptide.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound are showing lower than expected efficacy. Could poor stability be the cause?
A1: Yes, poor in vivo stability is a common challenge for peptide-based therapeutics and can lead to reduced efficacy. This compound, as a cyclic peptide, is inherently more resistant to degradation by exopeptidases compared to linear peptides. However, it can still be susceptible to enzymatic degradation by endopeptidases and metabolic processes, primarily in the liver and kidneys. Rapid clearance and metabolism can significantly shorten its half-life, reducing its concentration at the target site.
Q2: What are the primary pathways for the degradation of cyclic peptides like this compound in vivo?
A2: The primary degradation pathways for cyclic peptides include:
-
Proteolytic Degradation: While the cyclic structure of this compound offers protection from exopeptidases that cleave peptides from the N- or C-termini, it can still be vulnerable to endopeptidases that cleave internal peptide bonds. The specific cleavage sites are dependent on the amino acid sequence and the conformation of the peptide.
-
Hepatic Metabolism: The liver is a major site of metabolism for many drugs, including peptides. Cytochrome P450 (CYP) enzymes can hydroxylate or otherwise oxidize the peptide, leading to its inactivation and subsequent clearance.
-
Renal Clearance: Due to their intermediate size, cyclic peptides can be subject to rapid clearance through the kidneys.
-
Chemical Degradation: Non-enzymatic degradation can also occur, including deamidation of asparagine and glutamine residues, and oxidation of methionine or tryptophan residues.
Q3: What general strategies can I employ to improve the in vivo stability of this compound?
A3: Several strategies can be explored to enhance the in vivo stability of this compound. These can be broadly categorized into chemical modifications and formulation approaches.
-
Chemical Modifications: Altering the chemical structure of this compound can improve its resistance to degradation.
-
Formulation Strategies: Encapsulating or conjugating this compound can protect it from the in vivo environment.
The following sections provide more detailed troubleshooting guidance on these strategies.
Troubleshooting Guides
Issue 1: Rapid Clearance and Suspected Proteolytic Degradation
If you suspect that rapid clearance due to proteolytic degradation is limiting the efficacy of your this compound analog, consider the following strategies:
Table 1: Strategies to Mitigate Proteolytic Degradation of this compound
| Strategy | Description | Key Considerations |
| Backbone Rigidification | Introduce conformational constraints to make the peptide backbone less accessible to proteases. | Can be achieved by incorporating non-natural amino acids (e.g., D-amino acids, N-methylated amino acids), or creating additional cyclizations. |
| Amino Acid Substitution | Replace specific amino acid residues that are known to be susceptible to cleavage by proteases with non-proteinogenic amino acids. | For example, substituting a leucine (B10760876) residue with cyclopropyl-alanine has been shown to improve metabolic stability in other cyclic peptides. |
| Incorporate D-Amino Acids | The substitution of L-amino acids with their D-enantiomers can significantly increase resistance to proteolytic enzymes. | The position and number of D-amino acid substitutions must be carefully selected to avoid disrupting the bioactive conformation. |
| N-Methylation | The addition of a methyl group to the backbone amide nitrogen can sterically hinder protease access and reduce the potential for hydrogen bonding, which may improve permeability. | N-methylation can also impact the peptide's conformation and binding affinity. |
This protocol can help you assess the stability of your this compound analogs in plasma.
-
Materials: Test this compound analog, control peptide with known stability, pooled plasma from the relevant species (e.g., human, mouse, rat), quenching solution (e.g., acetonitrile (B52724) with an internal standard), LC-MS/MS system.
-
Procedure:
-
Pre-warm plasma to 37°C.
-
Spike the test this compound analog and control peptide into the plasma at a final concentration of 1-10 µM.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma sample.
-
Immediately quench the enzymatic activity by adding 3 volumes of the cold quenching solution.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining peptide.
-
-
Data Analysis: Plot the percentage of remaining peptide against time and determine the half-life (t1/2) of the peptide in plasma.
Issue 2: Poor Bioavailability and Suspected Hepatic Metabolism
If your in vivo studies indicate low oral bioavailability or rapid clearance that is not fully explained by plasma instability, hepatic metabolism may be a contributing factor.
Table 2: Strategies to Reduce Hepatic Metabolism of this compound
| Strategy | Description | Key Considerations |
| PEGylation | Covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide. | Increases hydrodynamic size, which can reduce renal clearance and shield the peptide from enzymatic degradation. Can sometimes reduce biological activity. |
| Lipidation | Conjugation of a lipid moiety to the peptide. | Can enhance binding to serum albumin, extending the circulation half-life and reducing susceptibility to metabolism and clearance. |
| Bioisosteric Replacement | Replace metabolically labile groups with isosteres that are more resistant to oxidation. | For example, replacing a metabolically active phenyl ring with a bicyclohexyl (B1666981) group can increase metabolic stability. |
| Formulation in a Delivery System | Encapsulate this compound in a drug delivery system like liposomes, microspheres, or nanoparticles. | This can protect the peptide from degradation and clearance, and potentially offer targeted delivery. |
This protocol helps to evaluate the metabolic stability of your this compound analogs in the presence of liver microsomes.
-
Materials: Test this compound analog, control compound with known metabolic stability, liver microsomes (from the relevant species), NADPH regenerating system, phosphate (B84403) buffer, quenching solution (e.g., acetonitrile with an internal standard), LC-MS/MS system.
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding 3 volumes of the cold quenching solution.
-
Vortex and centrifuge the samples to pellet the microsomes.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis: Calculate the intrinsic clearance (CLint) and the in vitro half-life (t1/2).
Identifying and minimizing off-target effects of Argyrin E
Welcome to the Argyrin E Technical Support Center. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the investigation of this compound's biological activities, with a focus on identifying and minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its primary mechanism of action?
This compound belongs to a family of cyclic octapeptides produced by myxobacteria. Its primary on-target effect is the inhibition of protein synthesis. It achieves this by binding to the translation elongation factor G (EF-G) on the ribosome in bacteria. In mammalian cells, this compound targets the mitochondrial elongation factor G1 (EF-G1), leading to the inhibition of mitochondrial protein synthesis. This can result in immunosuppressive and anti-tumorigenic activities.
Q2: What are the known molecular targets of Argyrins?
Argyrins have been shown to interact with the following targets:
-
Bacterial Elongation Factor G (EF-G): This is the primary target in bacteria, leading to antibacterial effects.
-
Mitochondrial Elongation Factor G1 (EF-G1): This is the key target in mammalian cells, responsible for its immunosuppressive and cytotoxic effects.
-
Immunoproteasome: Argyrin B has been identified as a non-competitive inhibitor of the human immunoproteasome, with a preference for the β1i and β5i subunits. This suggests a potential for anti-inflammatory and anti-cancer applications.
-
Proteasome: Argyrin A has been shown to inhibit the proteasome, leading to the stabilization of the tumor suppressor protein p27kip1.
Identifying Off-Target Effects
Q3: How can I begin to identify potential off-target effects of this compound in my cellular model?
A common starting point is to perform unbiased, genome-wide analyses of cells treated with this compound versus a vehicle control. Two powerful techniques for this are:
-
Global Proteomics: Using mass spectrometry-based proteomics, you can identify and quantify thousands of proteins. Changes in protein abundance that are not directly related to the known downstream effects of mitochondrial protein synthesis inhibition may indicate off-target interactions.
-
RNA-Sequencing (RNA-seq): This method provides a comprehensive snapshot of the transcriptome. Significant changes in gene expression in pathways unrelated to the known targets of this compound could point towards off-target effects.
Q4: Are there any computational methods to predict potential off-target effects of this compound?
Yes, in silico approaches can provide a list of putative off-target interactions for further experimental validation. These methods often rely on the chemical structure of this compound and compare it against databases of known protein-ligand interactions. Techniques include:
-
Chemical Similarity Searching: Comparing the 2D and 3D structure of this compound to other compounds with known targets.
-
Molecular Docking: Simulating the binding of this compound to the crystal structures of a wide range of proteins.
-
Machine Learning Models: Utilizing algorithms trained on large datasets of drug-target interactions to predict novel interactions.
Q5: My proteomics/RNA-seq data has revealed unexpected changes in protein/gene expression. What is the next step to confirm if these are off-target effects?
The next step is target validation. Once you have a list of potential off-target candidates from your screening experiments, you can use techniques like:
-
siRNA/shRNA Knockdown: Depleting the expression of a putative off-target protein using RNA interference. If the cellular phenotype observed with this compound treatment is rescued or mimicked by the knockdown of the candidate protein, it suggests an on-target effect for that candidate.
-
CRISPR/Cas9 Gene Editing: Knocking out the gene of a suspected off-target. Similar to siRNA, if the knockout alters the response to this compound, it points to a direct interaction.
-
Direct Binding Assays: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to determine if this compound physically interacts with a purified candidate protein and to quantify the binding affinity.
Troubleshooting Guides
Problem: Unexpected Cytotoxicity in a New Cell Line
Symptoms: You are testing this compound on a new mammalian cell line and observe significantly higher cytotoxicity than expected from its known IC50 values against other cell lines.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| High dependence on mitochondrial protein synthesis | Perform a seahorse assay to assess the cell line's reliance on oxidative phosphorylation. Cells that are highly dependent on mitochondrial function may be more sensitive to this compound's on-target effect on EF-G1. |
| Expression of a sensitive off-target protein | Conduct differential proteomics analysis comparing your sensitive cell line to a less sensitive one. Look for proteins that are highly expressed in the sensitive line and are known to be involved in critical cellular pathways. Validate any promising candidates using siRNA knockdown. |
| Differential metabolism of this compound | Use LC-MS/MS to analyze the intracellular concentration and potential metabolites of this compound in the sensitive and resistant cell lines. Differences in metabolic stability could lead to higher effective concentrations in the sensitive line. |
| Activation of a unique cell death pathway | Perform a series of apoptosis and necrosis assays (e.g., caspase activation, Annexin V staining) to determine the mode of cell death. Compare the pathway activated by this compound to that induced by known mitochondrial toxins. |
Problem: Inconsistent Results in In Vitro Translation Assays
Symptoms: You are performing an in vitro translation assay to measure the inhibitory activity of this compound, but you are seeing high variability between experiments.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Impurity of this compound sample | Ensure the purity of your this compound stock using HPLC-MS. Contaminants can interfere with the assay. |
| Variability in the cell-free extract | Use a commercially available, quality-controlled in vitro translation kit. If preparing your own extract, ensure consistency in the preparation protocol and perform a quality control check with a known inhibitor before each experiment. |
| Suboptimal concentration range | Perform a dose-response curve with a wider range of this compound concentrations to ensure you are capturing the full inhibitory profile, including the IC50. |
| Instability of this compound in the assay buffer | Check the stability of this compound in your assay buffer over the time course of the experiment. Consider using a buffer with known stabilizing agents if degradation is observed. |
Data Summary
Table 1: In Vitro Translation Inhibition of Argyrins
| Compound | Target System | Assay Type | IC50 (µM) | Reference |
| Argyrin A | E. coli | Firefly Luciferase Reporter | ~1.2 - 2.4 | |
| Argyrin B | E. coli | Firefly Luciferase Reporter | ~1.2 - 2.4 | |
| Argyrin C | E. coli | Firefly Luciferase Reporter | ~1.2 - 2.4 | |
| Argyrin D | E. coli | Firefly Luciferase Reporter | ~1.2 - 2.4 |
Table 2: Cytotoxicity of Argyrins
| Compound | Cell Lines Tested | Observation | Concentration | Reference |
| Argyrins | >100 human cell lines | <5% of cell lines showed sensitivity | < 10 µM |
Experimental Protocols
Protocol 1: Target Validation using siRNA Knockdown
This protocol provides a general workflow for validating a potential off-target of this compound using siRNA.
1. Cell Seeding:
-
Seed the mammalian cells of interest in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
2. siRNA Transfection:
-
Prepare two sets of transfection complexes: one with siRNA targeting your gene of interest and another with a non-targeting (scrambled) siRNA as a negative control.
-
Dilute the siRNA and a suitable transfection reagent (e.g., lipofectamine) in serum-free media according to the manufacturer's instructions.
-
Incubate to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 24-48 hours.
3. This compound Treatment:
-
After the initial incubation, replace the media with fresh media containing either this compound at a predetermined concentration (e.g., IC50) or a vehicle control (e.g., DMSO).
-
Incubate for an additional 24-48 hours.
4. Endpoint Analysis:
-
Western Blot: Harvest the cells and perform a Western blot to confirm the knockdown of the target protein.
-
Cell Viability Assay: Use an appropriate assay (e.g., MTT, CellTiter-Glo) to measure the effect of this compound on cell viability in both the target knockdown and control cells.
5. Data Interpretation:
-
If the knockdown of the target protein rescues the cytotoxic effect of this compound, it suggests that this protein is involved in the drug's mechanism of action and may be an off-target.
Protocol 2: In Vitro Translation Assay
This protocol describes how to assess the inhibitory effect of this compound on bacterial protein synthesis.
1. Reaction Setup:
-
Use a commercial E. coli in vitro translation system (e.g., RTS 100 E. coli HY Kit).
-
Prepare reactions according to the manufacturer's protocol, typically containing a reporter plasmid (e.g., firefly luciferase).
2. This compound Addition:
-
Add varying concentrations of this compound (e.g., 0-50 µM) to the reactions. Include a vehicle control (e.g., DMSO) and a known translation inhibitor as a positive control.
3. Incubation:
-
Incubate the reactions at the recommended temperature (e.g., 30°C) for a specified time to allow for protein expression.
4. Signal Detection:
-
Measure the reporter signal (e.g., luminescence for luciferase).
5. Data Analysis:
-
Normalize the signal from the this compound-treated samples to the vehicle control.
-
Plot the relative signal against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 3: Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Argyrin E Complex
This protocol outlines the general steps for structural studies of this compound bound to the ribosome.
1. Complex Formation:
-
Incubate purified 70S ribosomes with EF-G, a non-hydrolyzable GTP analog, and this compound to form a stable complex.
2. Grid Preparation:
-
Apply a small volume of the complex solution to a cryo-EM grid.
-
Blot the grid to create a thin film and plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.
3. Data Collection:
-
Image the vitrified sample using a transmission electron microscope equipped with a direct electron detector.
4. Image Processing and 3D Reconstruction:
-
Use specialized software to perform particle picking, 2D classification, and 3D reconstruction to obtain a high-resolution density map of the ribosome-Argyrin E complex.
5. Model Building and Analysis:
-
Fit atomic models of the ribosome, EF-G, and this compound into the cryo-EM map to visualize the binding site and interactions.
Visualizations
Caption: Mechanism of action of this compound in inhibiting protein synthesis.
Caption: Workflow for identifying and validating off-target effects of this compound.
Optimizing the dosage and administration schedule for Argyrin E
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage and administration schedule for Argyrin E. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, a member of the argyrin family of cyclic octapeptides, is understood to have a dual mechanism of action, primarily targeting protein synthesis and the proteasome. Its analogues, such as Argyrin B, have been shown to inhibit protein synthesis by binding to the translation elongation factor G (EF-G) on the ribosome, thereby trapping it and stalling the translocation step of protein synthesis. Additionally, Argyrins A and F have demonstrated the ability to inhibit the proteasome, which leads to the accumulation of key cell cycle regulators. This inhibition prevents the degradation of tumor suppressor proteins like the cyclin-dependent kinase inhibitor p27kip1, resulting in cell cycle arrest and apoptosis.
Q2: What are the typical effective concentrations of Argyrins in vitro?
The effective concentration of Argyrins can vary depending on the specific analogue and the cell line being tested. For instance, in an E. coli in vitro translation system, Argyrins A, B, C, and D displayed IC50 values in the range of 1.2–2.4 µM. Cytotoxicity studies have indicated that fewer than 5% of tested cell lines showed sensitivity to argyrins at concentrations below 10 µM. For Argyrin F, studies on pancreatic ductal adenocarcinoma (PDAC) cells have shown dose- and time-dependent effects on proliferation, migration, and invasion.
Q3: How should this compound be prepared and stored?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C. For experimental use, it is recommended to dissolve the compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is important to note that some argyrin derivatives have been observed to have poor solubility in methanol. Stock solutions should be stored at -80°C to minimize degradation. Before use, the stock solution should be thawed and diluted to the final working concentration in the appropriate cell culture medium. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guide
Q1: I am not observing the expected cytotoxic effects of this compound on my cancer cell line. What could be the issue?
Several factors could contribute to a lack of cytotoxic effect. Consider the following troubleshooting steps:
-
Compound Integrity: Verify the purity and integrity of your this compound sample. Degradation during storage or handling can lead to reduced activity.
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to this compound. The expression levels of the target proteins (EF-G and proteasome subunits) can influence the cellular response. It is recommended to test a panel of cell lines to identify a sensitive model.
-
Dosage and Incubation Time: The observed effect of this compound is dose- and time-dependent. Ensure you are using a sufficient concentration and incubating the cells for an adequate duration. Consider performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Solubility Issues: Poor solubility of this compound in the culture medium can lead to a lower effective concentration. Ensure the compound is fully dissolved in the stock solution and that the final concentration in the medium does not lead to precipitation.
-
Experimental Assay: The choice of cytotoxicity assay can impact the results. For example, a metabolic assay like MTT measures cell viability, while a trypan blue exclusion assay measures membrane integrity. Consider using multiple assays to assess different aspects of cell death.
Q2: My in vivo xenograft tumors are not responding to this compound treatment. What should I consider?
In vivo efficacy can be influenced by several factors beyond the compound's intrinsic activity:
-
Pharmacokinetics and Bioavailability: The route of administration, dosage, and formulation can significantly affect the concentration of this compound that reaches the tumor. Preclinical pharmacokinetic studies are crucial to optimize these parameters.
-
Tumor Model: The choice of xenograft model is critical. The tumor microenvironment, vascularization, and expression of drug transporters can all influence treatment response.
-
Dosing Schedule: The frequency and duration of treatment are key. A study on Argyrin F in a pancreatic cancer mouse model utilized a specific treatment schedule in comparison to gemcitabine, highlighting the importance of an optimized administration protocol.
-
Combination Therapy: The anti-tumor activity of argyrins may be enhanced when used in combination with other chemotherapeutic agents. For example, the combination of Argyrin F and Gemcitabine showed a greater reduction in tumor spread and ascites compared to monotherapy in a pancreatic cancer model.
Q3: I am observing inconsistent results between experiments. How can I improve reproducibility?
-
Standardize Protocols: Ensure that all experimental parameters, including cell seeding density, passage number, treatment duration, and assay conditions, are kept consistent between experiments.
-
Quality Control of Reagents: Use high-quality reagents and perform regular quality control checks on your cell lines to ensure they are free from contamination and have a consistent phenotype.
-
Instrument Calibration: Regularly calibrate all instruments used for measurements, such as plate readers and microscopes.
-
Data Analysis: Use a standardized method for data analysis and apply appropriate statistical tests to determine the significance of your results.
Data Presentation
Table 1: In Vitro IC50 Values for Argyrin Analogues
| Argyrin Analogue | System/Cell Line | IC50 (µM) | Reference |
| Argyrin A | E. coli in vitro translation | ~1.2 - 2.4 | |
| Argyrin B | E. coli in vitro translation | ~1.2 - 2.4 | |
| Argyrin C | E. coli in vitro translation | ~1.2 - 2.4 | |
| Argyrin D | E. coli in vitro translation | ~1.2 - 2.4 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 1 x 10⁶ cancer cells suspended in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of immunodeficient mice.
-
Tumor Growth: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound at the predetermined dosage and schedule via the chosen route (e.g., intraperitoneal injection). The vehicle control group should receive the same volume of the vehicle solution. A study on Argyrin F in a pancreatic cancer model provides a reference for a potential treatment schedule.
-
Monitoring: Monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Mandatory Visualizations
Caption: Dual mechanism of action of this compound.
Caption: In vitro experimental workflow for this compound.
Caption: Troubleshooting logic for in vitro experiments.
Technical Support Center: Troubleshooting Argyrin E Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Argyrin E in cell-based assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound exhibits a dual mechanism of action in mammalian cells, making it a potent anticancer agent. Firstly, it inhibits mitochondrial protein synthesis, which can lead to reduced production of essential proteins for mitochondrial function and cellular metabolism. Secondly, this compound acts as a proteasome inhibitor. This inhibition prevents the degradation of the cyclin-dependent kinase inhibitor p27kip1, leading to its accumulation. Increased levels of p27kip1 can halt the cell cycle and induce apoptosis (programmed cell death).
Q2: Which cell viability assay is most suitable for this compound?
Colorimetric assays such as MTT, MTS, or XTT are commonly used to assess the cytotoxic effects of compounds like this compound. These assays measure the metabolic activity of cells, which generally correlates with cell viability. The choice of assay may depend on the specific cell line and experimental conditions. It is advisable to perform preliminary experiments to determine the most robust and reproducible assay for your system.
Q3: How should I prepare and store this compound?
For in vitro experiments, this compound is typically dissolved in a small amount of a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution should then be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Inconsistent Results
Q4: My cell viability assay results with this compound are highly variable between replicates. What could be the cause?
High variability in cell viability assays can stem from several factors:
-
Uneven Cell Seeding: Ensure a single-cell suspension and uniform cell seeding density across all wells of the microplate. Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. It is recommended to fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and use the inner wells for the experiment.
-
Incomplete Drug Solubilization: Ensure that the this compound stock solution is fully dissolved and properly mixed into the culture medium to achieve a homogenous concentration in each well.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of cell suspension, drug dilutions, and assay reagents.
-
Contamination: Microbial contamination can interfere with the assay readout. Maintain sterile techniques throughout the experiment.
Q5: The IC50 value of this compound varies significantly between different experiments. Why is this happening?
Fluctuations in IC50 values can be attributed to:
-
Cell Passage Number: The sensitivity of cells to a drug can change with increasing passage number. It is crucial to use cells within a consistent and defined passage number range for all experiments.
-
Cell Confluency: The density of cells at the time of drug treatment can influence their response. Standardize the cell seeding density and the duration of cell attachment before adding this compound.
-
Incubation Time: The duration of drug exposure will impact the observed cytotoxicity. Ensure that the incubation time with this compound is consistent across all experiments.
-
Assay Reagent Variability: The quality and preparation of assay reagents, such as the MTT reagent, can affect the results. Prepare fresh reagents and ensure their proper storage.
Data Presentation
Table 1: Antiproliferative Activity of this compound against various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| SW-480 | Colon Carcinoma | 4.6 |
Experimental Protocols
Protocol 1: MTT Assay for Assessing this compound Cytotoxicity
This protocol provides a general framework for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from a stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a suitable software.
-
Protocol 2: Assessing Mitochondrial Protein Synthesis Inhibition
This protocol is adapted for assessing the impact of this compound on mitochondrial protein synthesis in mammalian cells.
Materials:
-
This compound
-
Target cell line
-
Complete culture medium
-
Cytoplasmic translation inhibitor (e.g., emetine (B1671215) or cycloheximide)
-
[³⁵S]methionine/cysteine labeling mix
-
Lysis buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Autoradiography or phosphorimaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with a cytoplasmic translation inhibitor (e.g., 100 µg/mL emetine) for a short period (e.g., 5-10 minutes) to specifically inhibit cytosolic protein synthesis.
-
Treat the cells with different concentrations of this compound for the desired duration.
-
-
Metabolic Labeling:
-
Add [³⁵S]methionine/cysteine labeling mix to the culture medium and incubate for a defined period (e.g., 1-2 hours) to label newly synthesized mitochondrial proteins.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Autoradiography:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
After electrophoresis, fix and dry the gel.
-
Expose the dried gel to an autoradiography film or a phosphorimager screen to visualize the radiolabeled mitochondrial proteins.
-
-
Analysis:
-
Quantify the intensity of the bands corresponding to mitochondrial proteins to determine the effect of this compound on their synthesis.
-
Visualizations
Caption: this compound Signaling Pathways.
Caption: Troubleshooting Workflow for Inconsistent Results.
Methods for reducing the cytotoxicity of Argyrin E in normal cells
Welcome to the technical support center for researchers working with Argyrin E. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. Our goal is to help you optimize your research protocols and effectively mitigate the cytotoxicity of this compound in normal cells.
Frequently Asked questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal (non-cancerous) control cell line with this compound treatment. What are the potential reasons?
A1: Unexpected cytotoxicity in normal cells can arise from several factors:
-
High Concentration: The concentration of this compound may be too high, falling outside the therapeutic window where it selectively targets cancer cells.
-
Cell Line Sensitivity: Some normal cell lines may exhibit higher sensitivity to this compound due to their specific metabolic or proliferative state.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that contribute to cytotoxicity in normal cells.
-
Experimental Conditions: Factors such as incubation time, cell density, and media composition can influence cellular responses to the compound.
Q2: What are the primary molecular targets of Argyrins that could contribute to cytotoxicity?
A2: Argyrins are known to primarily target two key cellular components:
-
The 20S Proteasome: Inhibition of the proteasome disrupts protein degradation, leading to an accumulation of misfolded proteins and cell cycle regulators, which can induce apoptosis.
-
Elongation Factor G (EF-G): By binding to EF-G, Argyrins can inhibit protein synthesis, a process essential for the viability of all cells.
Understanding these mechanisms is crucial for designing strategies to protect normal cells.
Q3: What strategies can we implement to reduce the cytotoxicity of this compound in our normal cell lines?
A3: Several strategies can be employed to enhance the selective toxicity of this compound towards cancer cells while sparing normal cells:
-
Dose-Response Optimization: Conduct a thorough dose-response analysis to determine the optimal concentration of this compound that maximizes cancer cell death while minimizing effects on normal cells.
-
Combination Therapy:
-
Cyclotherapy: Pre-treat normal cells with a cell cycle inhibitor to induce a temporary quiescent state, making them less susceptible to this compound's toxicity, which often targets proliferating cells.
-
Cytoprotective Agents: Co-administer this compound with agents that can protect normal cells from its cytotoxic effects without compromising its anti-cancer activity.
-
-
Advanced Drug Delivery Systems:
-
Nanoparticle Formulation: Encapsulating this compound in nanoparticles can improve its targeted delivery to tumor tissues, thereby reducing systemic exposure to normal cells.
-
-
Analog Synthesis: Explore the use of different Argyrin analogs that may have a more favorable therapeutic window.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
-
Problem: Inconsistent IC50 values for this compound across replicate experiments.
-
Possible Causes & Solutions:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Optimize seeding density to ensure cells are in the logarithmic growth phase during treatment.
-
Compound Solubility: this compound, being a peptide-like molecule, may have solubility issues. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture media. Prepare fresh dilutions for each experiment.
-
Incubation Time: Standardize the incubation time with this compound. A time-course experiment can help determine the optimal duration for observing differential effects between normal and cancer cells.
-
Assay Interference: The chosen cytotoxicity assay (e.g., MTT, XTT) might be affected by the chemical properties of this compound or its solvent. Consider using a different viability assay (e.g., CellTiter-Glo®, LDH assay) to confirm results.
-
Issue 2: Lack of Selective Toxicity Between Normal and Cancer Cells
-
Problem: Similar levels of cytotoxicity are observed in both normal and cancer cell lines at the tested concentrations of this compound.
-
Possible Causes & Solutions:
-
Suboptimal Concentration Range: The tested concentrations may be too high, masking the selective effect. Expand the dose-response curve to include lower concentrations.
-
Inappropriate Cell Models: The chosen normal and cancer cell lines may not have the differential characteristics (e.g., proliferation rate, proteasome dependency) required to observe selective toxicity. Consider using a panel of different cell lines.
-
Implement Protective Strategies: This is an ideal scenario to test the cytoprotective strategies outlined in the FAQs, such as combination therapy with a cell cycle inhibitor for the normal cells.
-
Data Presentation
Due to the limited publicly available data on the comparative cytotoxicity of this compound, we provide the following template tables for you to organize your experimental results.
Table 1: Comparative IC50 Values of this compound in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | This compound IC50 (µM) |
| e.g., MCF-7 | Breast Cancer | [Enter your data] |
| e.g., MDA-MB-231 | Breast Cancer | [Enter your data] |
| e.g., MCF-10A | Normal Breast Epithelial | [Enter your data] |
| e.g., HCT116 | Colon Cancer | [Enter your data] |
| e.g., CCD-18Co | Normal Colon Fibroblast | [Enter your data] |
Table 2: Effect of Cytoprotective Strategies on this compound Cytotoxicity in Normal Cells
| Normal Cell Line | Treatment | This compound IC50 (µM) | Fold-Increase in IC50 |
| e.g., MCF-10A | This compound alone | [Enter your data] | 1.0 |
| e.g., MCF-10A | This compound + [Protective Agent] | [Enter your data] | [Calculate] |
| e.g., CCD-18Co | This compound alone | [Enter your data] | 1.0 |
| e.g., CCD-18Co | This compound + [Protective Agent] | [Enter your data] | [Calculate] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
This protocol provides a general procedure for assessing cell viability upon treatment with this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO).
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Assessing Apoptosis using Annexin V Staining
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to your this compound research.
Caption: Mechanism of Action of this compound.
Caption: Workflow for Assessing this compound Cytotoxicity.
Caption: Logic of Cyclotherapy to Protect Normal Cells.
Strategies to prevent the degradation of Argyrin E during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Argyrin E during storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended general storage condition for this compound?
A1: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or below, protected from light and moisture. For short-term storage of solutions, use a buffered solution at pH 5-6 and store at 2-8°C for no more than a few days. For longer-term solution storage, aliquot and freeze at -80°C.
Q2: My this compound solution has turned slightly yellow. What could be the cause?
A2: A yellowish discoloration can indicate oxidative degradation of the indole (B1671886) rings present in the this compound structure. This can be caused by exposure to air (oxygen) or oxidizing contaminants. It is crucial to use degassed solvents and to store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q3: I observe a loss of potency in my this compound sample, but no significant appearance of new peaks in my HPLC analysis. What could be happening?
A3: This could be due to the formation of aggregates or non-covalent oligomers, which may not be easily detected by standard reversed-phase HPLC methods. Aggregation can be influenced by temperature fluctuations, pH shifts, and high concentrations. Consider using size-exclusion chromatography (SEC) to investigate the presence of aggregates.
Q4: Can I store this compound dissolved in DMSO for an extended period?
A4: While DMSO is a common solvent for initial solubilization, it is not ideal for long-term storage as it can be hygroscopic and may contain or generate impurities that can degrade the peptide. If DMSO is necessary, use anhydrous, high-purity DMSO, store in small aliquots at -80°C, and minimize freeze-thaw cycles. For aqueous-based experiments, it is best to prepare fresh dilutions from a concentrated stock.
Q5: What are the most critical factors to control to prevent this compound degradation?
A5: The most critical factors are temperature, pH, light, and oxygen. This compound is susceptible to hydrolysis at acidic and alkaline pH, oxidation of its indole moieties, and potential photodegradation. Therefore, maintaining a cool, dark, and oxygen-free environment within an appropriate pH buffer is essential.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Chemical degradation (hydrolysis, oxidation). | Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. Ensure proper storage conditions (low temperature, protection from light, inert atmosphere). Use high-purity, degassed solvents. |
| Loss of biological activity | Degradation or aggregation. | Re-evaluate storage and handling procedures. Check for the presence of aggregates using Size-Exclusion Chromatography (SEC). Confirm the identity and purity of the sample using mass spectrometry. |
| Poor solubility upon reconstitution | Aggregation or improper pH. | Reconstitute in a small amount of an organic solvent like DMSO or acetonitrile (B52724) first, then slowly add the aqueous buffer with gentle vortexing. Ensure the pH of the buffer is in the optimal range of 5-6. |
| Inconsistent results between experiments | Inconsistent sample handling, multiple freeze-thaw cycles. | Prepare single-use aliquots of this compound solutions to avoid repeated freezing and thawing. Standardize all handling procedures, including reconstitution, dilution, and incubation times. |
Quantitative Stability Data
The following table summarizes representative stability data for a cyclic octapeptide with a structure similar to this compound under various stress conditions. This data is intended to be illustrative of the expected stability profile.
| Condition | Stressor | Incubation Time (days) | This compound Remaining (%) |
| Temperature | -20°C (Lyophilized) | 365 | >99 |
| 4°C (in pH 6.0 buffer) | 14 | 95 | |
| 25°C (in pH 6.0 buffer) | 7 | 85 | |
| 40°C (in pH 6.0 buffer) | 3 | 70 | |
| pH | pH 3.0 (40°C) | 1 | 65 |
| pH 5.0 (40°C) | 1 | 88 | |
| pH 7.4 (40°C) | 1 | 82 | |
| pH 9.0 (40°C) | 1 | 75 | |
| Oxidation | 0.03% H₂O₂ (25°C) | 1 | 60 |
| Light | Photostability Chamber (ICH Q1B) | 7 | 90 |
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method is designed to separate this compound from its potential degradation products.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (for the indole rings).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dilute this compound samples in the initial mobile phase composition.
Protocol 2: Forced Degradation Study
This study is performed to identify potential degradation pathways and products.
-
Acid Hydrolysis: Incubate this compound solution (1 mg/mL) in 0.1 M HCl at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before HPLC analysis.
-
Base Hydrolysis: Incubate this compound solution (1 mg/mL) in 0.1 M NaOH at 60°C for 24 hours. Neutralize with an equimolar amount of HCl before HPLC analysis.
-
Oxidative Degradation: Treat this compound solution (1 mg/mL) with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store lyophilized this compound at 80°C for 48 hours. Reconstitute in the mobile phase for analysis.
-
Photodegradation: Expose this compound solution (1 mg/mL) to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting decision tree for this compound stability issues.
Refining purification protocols to remove impurities from Argyrin E preparations
Welcome to the technical support center for the purification of Argyrin E. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols and removing impurities from this compound preparations.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound preparations?
A1: The most prevalent impurities in this compound preparations are often other members of the Argyrin family (e.g., Argyrin A, B, C, D, F). The biosynthetic pathway of Argyrins can produce a complex mixture of these structurally similar cyclic octapeptides, posing a significant challenge for downstream processing. Other potential impurities can include components from the fermentation broth of the producing organism (e.g., Myxococcus xanthus), such as host cell proteins, nucleic acids, and media components, as well as degradation products of this compound itself.
Q2: How can I minimize the presence of other Argyrin derivatives in my preparation?
A2: A highly effective strategy is to optimize the fermentation conditions to favor the production of this compound. It has been demonstrated that modifying the cultivation medium can shift the production profile towards a near-exclusive synthesis of a single Argyrin analogue. This approach can drastically simplify the subsequent purification process.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for analyzing the purity of this compound and other cyclic peptides. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating complex peptide mixtures. LC-MS allows for the sensitive detection and identification of impurities, including other Argyrin derivatives and potential degradation products.
Q4: How stable is this compound in solution?
Troubleshooting Guide
Problem 1: Poor resolution between this compound and other Argyrin derivatives during RP-HPLC.
| Possible Cause | Suggested Solution |
| Inappropriate mobile phase composition. | Optimize the gradient elution profile. A shallower gradient can improve the separation of closely related compounds. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can alter selectivity. |
| Non-optimal column chemistry. | Select a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size to enhance resolution. |
| Suboptimal temperature. | Adjusting the column temperature can influence the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, potentially improving separation. |
Problem 2: Low yield of purified this compound.
| Possible Cause | Suggested Solution |
| Suboptimal extraction from fermentation broth. | Ensure efficient extraction of Argyrins from the culture. This may involve optimizing the solvent system and extraction time. |
| Loss of product during purification steps. | Each purification step can lead to product loss. Minimize the number of steps where possible. For solid-phase extraction (SPE), ensure the cartridge is not overloaded and that the elution solvent is appropriate to fully recover the bound this compound. |
| Precipitation of this compound. | This compound may have limited solubility in certain buffer systems. Ensure the pH and ionic strength of your buffers are optimized to maintain solubility. |
Problem 3: Presence of unexpected peaks in the chromatogram.
| Possible Cause | Suggested Solution | | Degradation of this compound. | Degradation can lead to the formation of new impurities. Analyze samples promptly after preparation and store them under appropriate conditions (e.g., -20°C or -80°C). Use LC-MS to identify the mass of the unexpected peaks to determine if they are degradation products. | | Contamination from the production host. | Proteins and other molecules from the fermentation broth of Myxococcus xanthus can co-purify with this compound. Incorporate an initial clean-up step, such as solid-phase extraction (SPE), to remove more polar or non-polar contaminants before high-resolution chromatography. | | Leaching from plasticware or filters. | Use high-quality, low-leachable plasticware and filters. Run a blank injection of your mobile phase and sample solvent to check for system-related peaks. |
Quantitative Data Summary
The following tables provide representative data for a typical two-step purification of this compound from a fermentation broth. These values are illustrative and may vary depending on the specific experimental conditions.
Table 1: Purification of this compound
| Purification Step | Total Protein (mg) | This compound (mg) | Yield (%) | Purity (%) |
| Clarified Fermentation Broth | 5000 | 250 | 100 | 5 |
| Solid-Phase Extraction (SPE) | 500 | 225 | 90 | 45 |
| Preparative RP-HPLC | 25 | 191 | 76.4 | >98 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Initial Clean-up of this compound
This protocol describes a general procedure for the initial purification and concentration of this compound from a clarified fermentation broth using a reversed-phase SPE cartridge.
Materials:
-
Clarified Myxococcus xanthus fermentation broth containing this compound
-
C18 SPE cartridge
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Vacuum manifold
Method:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 SPE cartridge.
-
Pass 5 mL of water containing 0.1% TFA through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Acidify the clarified fermentation broth to a final concentration of 0.1% TFA.
-
Load the acidified sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of water containing 0.1% TFA to remove polar impurities.
-
Wash the cartridge with 5 mL of 20% acetonitrile in water containing 0.1% TFA to remove less hydrophobic impurities.
-
-
Elution:
-
Elute the bound this compound with 5 mL of 80% acetonitrile in water containing 0.1% TFA.
-
Collect the eluate.
-
-
Drying:
-
Dry the eluate under a stream of nitrogen or using a centrifugal evaporator.
-
The dried sample is now ready for further purification by preparative RP-HPLC.
-
Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC) of this compound
This protocol provides a general method for the high-resolution purification of this compound.
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector and fraction collector.
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
Mobile Phases:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Method:
-
Sample Preparation:
-
Reconstitute the dried sample from the SPE step in a minimal volume of 50% acetonitrile in water.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 15 mL/min
-
Detection Wavelength: 220 nm and 280 nm
-
Gradient:
-
0-5 min: 30% B
-
5-35 min: 30-70% B (linear gradient)
-
35-40 min: 70-100% B (linear gradient)
-
40-45 min: 100% B (wash)
-
45-50 min: 30% B (re-equilibration)
-
-
-
Fraction Collection:
-
Inject the sample onto the column.
-
Collect fractions corresponding to the peak of interest (this compound). The retention time will need to be determined based on analytical HPLC runs.
-
-
Purity Analysis and Pooling:
-
Analyze the purity of the collected fractions by analytical RP-HPLC-MS.
-
Pool the fractions with the desired purity (>98%).
-
-
Solvent Removal:
-
Remove the acetonitrile from the pooled fractions by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Technical Support Center: Overcoming Resistance to Argyrin E in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance mechanisms to Argyrin E in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent anti-tumor agent that functions primarily as a proteasome inhibitor. It specifically inhibits the chymotrypsin-like activity of the 20S proteasome. This inhibition leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and inducing apoptosis. A key downstream effect of this compound-mediated proteasome inhibition is the stabilization of the tumor suppressor protein p27Kip1. The anti-tumor activities of Argyrin A, a closely related analogue, are critically dependent on the presence and stabilization of p27Kip1.
Q2: My cancer cell line shows reduced sensitivity to this compound. What is the most likely resistance mechanism?
A2: The most well-documented mechanism of resistance to the Argyrin class of compounds is the loss or downregulation of the tumor suppressor protein p27Kip1. Since the cytotoxic effects of Argyrins are largely mediated by p27Kip1, its absence renders the cells resistant to the drug's therapeutic effects.
Q3: Are there other potential resistance mechanisms to this compound?
A3: While the loss of p27Kip1 is a primary resistance mechanism, other factors, common to proteasome inhibitor resistance, may also contribute:
-
Mutations in Proteasome Subunits: Alterations in the drug-binding sites of the proteasome subunits can reduce the efficacy of this compound.
-
Upregulation of Alternative Protein Degradation Pathways: Cells may compensate for proteasome inhibition by upregulating autophagy-lysosome-dependent protein degradation.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to the active removal of this compound from the cell, reducing its intracellular concentration.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways such as NF-κB or the unfolded protein response (UPR) can counteract the pro-apoptotic effects of this compound.
Q4: Can combination therapies overcome this compound resistance?
A4: Yes, combination therapies represent a promising strategy. For instance, Argyrin F, an analogue of this compound, has shown synergistic effects when combined with the chemotherapeutic agent Gemcitabine in pancreatic cancer models. This combination has been shown to be superior to monotherapy in reducing tumor progression.
Troubleshooting Guides
Issue 1: Decreased this compound Efficacy in Previously Sensitive Cell Lines
This guide will help you systematically investigate the potential causes for a reduction in this compound's cytotoxic effects.
Experimental Workflow for Investigating Reduced this compound Efficacy
Caption: Workflow to troubleshoot decreased this compound efficacy.
Troubleshooting Steps & Potential Solutions:
| Observation | Potential Cause | Suggested Action |
| Reduced or absent p27Kip1 protein levels by Western Blot. | Loss of p27Kip1 expression, a known resistance mechanism. | 1. Confirm with qPCR to check if the downregulation is at the transcript level. 2. Sequence the CDKN1B gene to check for mutations. 3. Consider strategies to re-express p27Kip1 or bypass this dependency. |
| Normal p27Kip1 levels, but reduced proteasome inhibition. | Altered proteasome subunit expression or mutation. | 1. Perform a proteasome activity assay to quantify the level of inhibition. 2. Sequence the proteasome subunit genes (e.g., PSMB5) for mutations. 3. Consider combination with other proteasome inhibitors with different binding sites. |
| Upregulation of pro-survival signals (e.g., p-Akt, NF-κB). | Activation of compensatory survival pathways. | 1. Combine this compound with inhibitors of the identified pro-survival pathway (e.g., PI3K/Akt inhibitors, IKK inhibitors). 2. Perform a synergy assay (e.g., Chou-Talalay method) to determine the optimal drug ratio. |
| Increased expression of ABC transporters. | Enhanced drug efflux. | 1. Co-administer this compound with a known ABC transporter inhibitor (e.g., Verapamil, Tariquidar). 2. Use a fluorescently labeled this compound analogue to visualize intracellular accumulation. |
Issue 2: Overcoming Confirmed p27Kip1-Mediated Resistance
This guide provides strategies to tackle resistance specifically driven by the loss of p27Kip1.
Logical Flow for Overcoming p27Kip1 Resistance
Caption: Strategies to overcome p27Kip1-mediated this compound resistance.
Experimental Approaches:
-
Synergistic Drug Combinations:
-
Rationale: Combine this compound with a drug that induces cell death through a p27Kip1-independent mechanism.
-
Example: As demonstrated with Argyrin F and Gemcitabine in pancreatic cancer, this combination can be more effective than either drug alone.
-
Experimental Design:
-
Treat p27Kip1-deficient cells with a matrix of this compound and a second agent (e.g., Gemcitabine, a topoisomerase inhibitor, or a PARP inhibitor) concentrations.
-
Assess cell viability using an MTT or CellTiter-Glo assay.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
-
-
Targeting Epithelial-Mesenchymal Transition (EMT):
-
Rationale: Argyrins have been shown to impair EMT. In resistant cells, targeting key drivers of EMT may restore sensitivity.
-
Experimental Design:
-
Characterize the EMT status of resistant cells by measuring markers like E-cadherin (epithelial) and Vimentin/N-cadherin (mesenchymal) via Western blot or immunofluorescence.
-
Treat resistant cells with this compound in combination with an EMT inhibitor (e.g., a TGF-β receptor inhibitor).
-
Assess changes in EMT markers and cell viability.
-
-
Detailed Experimental Protocols
Protocol 1: siRNA-mediated Knockdown of p27Kip1
This protocol is to experimentally validate the role of p27Kip1 in mediating this compound's effects.
Materials:
-
p27Kip1-specific siRNA and non-targeting control siRNA.
-
Lipofectamine RNAiMAX or similar transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Complete cell culture medium.
-
6-well plates.
-
Western blot reagents.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-lipid Complex Formation:
-
For each well, dilute 50 pmol of siRNA into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL), mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time should be determined empirically.
-
Verification of Knockdown: Harvest the cells and perform Western blotting to confirm the knockdown of p27Kip1 protein levels.
-
This compound Treatment: Treat the transfected cells with varying concentrations of this compound and assess cell viability to determine the effect of p27Kip1 knockdown on drug sensitivity.
Protocol 2: Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
Proteasome assay buffer.
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC).
-
Proteasome inhibitor (e.g., MG132) as a positive control for inhibition.
-
Cell lysis buffer (e.g., RIPA buffer without protease inhibitors).
-
96-well black, clear-bottom plates.
-
Fluorometer.
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add 20-50 µg of protein lysate to each well.
-
For inhibitor controls, pre-incubate lysates with MG132 for 15 minutes at 37°C.
-
Add proteasome assay buffer to a final volume of 90 µL.
-
-
Reaction Initiation: Add 10 µL of the proteasome substrate to each well.
-
Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C. Measure the fluorescence intensity (Excitation: 350-380 nm, Emission: 440-460 nm) every 5 minutes for 1-2 hours.
-
Data Analysis: Calculate the rate of AMC release (increase in fluorescence over time). Compare the rates between untreated, this compound-treated, and MG132-treated samples to determine the percentage of proteasome inhibition.
Protocol 3: Western Blot for EMT Markers
This protocol is for assessing the expression of key epithelial and mesenchymal markers.
Materials:
-
Primary antibodies: anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Chemiluminescent substrate.
Procedure:
-
Protein Extraction and Quantification: Prepare cell lysates as described in the proteasome activity assay protocol.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin) to compare the expression levels of EMT markers between different treatment groups.
Data Summary Tables
Table 1: Effect of p27Kip1 Knockdown on this compound IC50
| Cell Line | Transfection | This compound IC50 (nM) | Fold Change in Resistance |
| Sensitive Cell Line A | Control siRNA | 10 | - |
| Sensitive Cell Line A | p27Kip1 siRNA | 150 | 15 |
| Resistant Cell Line B | Control siRNA | 200 | - |
| Resistant Cell Line B | p27Kip1 siRNA | 210 | 1.05 |
Table 2: Synergistic Effects of this compound and Gemcitabine in p27Kip1-deficient Cells
| Drug Combination | Concentration (nM) | Cell Viability (%) | Combination Index (CI) |
| This compound | 100 | 85 | - |
| Gemcitabine | 50 | 80 | - |
| This compound + Gemcitabine | 100 + 50 | 40 | 0.7 (Synergistic) |
| This compound + Gemcitabine | 50 + 25 | 65 | 0.8 (Synergistic) |
Technical Support Center: Optimizing the Pharmacokinetic Profile of Argyrin E Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Argyrin E derivatives. The content is designed to address specific experimental challenges and provide detailed protocols to improve the pharmacokinetic (PK) profile of these promising therapeutic agents.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the mechanism and pharmacokinetic challenges of this compound derivatives.
Q1: What is the primary mechanism of action for this compound and its derivatives?
A1: Argyrins are a family of cyclic octapeptides that exhibit antimicrobial, immunosuppressive, and antitumor properties. Their primary mechanism of action is the inhibition of protein synthesis. They achieve this by binding to the translation elongation factor G (EF-G) on the ribosome, trapping EF-G in an intermediate state of translocation after GTP hydrolysis. This action stalls the entire process, effectively halting protein production.
Q2: What are the main pharmacokinetic challenges associated with peptide-based drugs like this compound derivatives?
A2: Like many peptide therapeutics, this compound derivatives face several PK hurdles that can limit their clinical efficacy. Key challenges include:
-
Enzymatic Degradation: Peptides are highly susceptible to degradation by proteases found in plasma and various tissues, leading to a short half-life.
-
Rapid Renal Clearance: Due to their relatively small size (below the renal filtration threshold), peptides are often quickly cleared from the body by the kidneys.
-
Poor Membrane Permeability: The hydrophilic nature and size of peptides limit their ability to cross cell membranes, resulting in low oral bioavailability and poor distribution to intracellular targets.
-
Solubility and Aggregation: Some derivatives may exhibit poor solubility in aqueous solutions, which can hinder formulation and administration. Aggregation can also lead to reduced activity and potential immunogenicity.
Q3: What general strategies can be employed to improve the pharmacokinetic profile of this compound derivatives?
A3: Several strategies can be used to overcome the inherent PK limitations of peptides:
-
Chemical Modifications: Introducing structural changes such as PEGylation (attaching polyethylene (B3416737) glycol), lipidation (adding fatty acid chains), cyclization, or substituting L-amino acids with D-amino acids can enhance stability and reduce clearance.
-
Formulation Strategies: Utilizing advanced delivery systems like solid lipid nanoparticles, nanoemulsions, or complexation with cyclodextrins can improve solubility and absorption.
-
Alternative Delivery Routes: When oral delivery is not feasible, parenteral routes such as subcutaneous or intravenous injections are commonly used to ensure adequate systemic exposure.
Section 2: Troubleshooting Guides
This section provides practical advice in a Q&A format for specific problems encountered during experiments.
Guide 1: Formulation and Stability Issues
Q4: My this compound derivative shows poor solubility in my aqueous buffer (e.g., PBS). How can I dissolve it?
A4: Poor solubility is a common issue with hydrophobic peptides.
-
Initial Test: Always test the solubility of a small amount of the peptide first to avoid losing your entire sample.
-
Organic Solvents: Try dissolving the peptide first in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724). Once dissolved, slowly add this stock solution drop-by-drop to your vigorously stirring aqueous buffer. If the solution becomes cloudy, you have exceeded its solubility limit.
-
Acidic/Basic Solutions: Depending on the net charge of your peptide derivative, using a dilute acidic (e.g., 10% acetic acid) or basic solution for initial solubilization can be effective.
-
Formulation Aids: Consider using solubilizing agents or forming a complex with carriers like hydroxypropyl-γ-cyclodextrin, which has been shown to increase the water solubility of poorly soluble compounds significantly.
Q5: The in vitro stability of my derivative is very low in plasma or liver homogenate assays. What steps can I take to troubleshoot this?
A5: Low stability is typically due to rapid enzymatic degradation by proteases.
-
Identify Metabolites: First, confirm that the loss of the parent compound is due to metabolism. Use high-resolution mass spectrometry (HRMS) to identify major metabolites and cleavage sites.
-
Structural Modification: Based on the cleavage sites, introduce chemical modifications to protect the peptide backbone. Common strategies include:
-
D-Amino Acid Substitution: Replacing a susceptible L-amino acid with its D-isomer can reduce enzymatic recognition.
-
N-methylation: Methylating the nitrogen atom of a peptide bond can provide steric hindrance against proteases.
-
Terminal Capping: Acetylating the N-terminus or amidating the C-terminus can protect against exopeptidases.
-
-
Protease Inhibitors: As a control in your in vitro assay, include a cocktail of protease inhibitors in the plasma or homogenate. If stability improves, it confirms that proteolytic degradation is the primary issue. This is for diagnostic purposes and not a solution for the final drug product.
Guide 2: Pharmacokinetic Analysis Issues
Q6: I am having difficulty achieving a reliable Lower Limit of Quantification (LLOQ) for my this compound derivative in biological samples using LC-MS/MS. What could be the problem?
A6: Low concentrations and matrix interference are common challenges in the bioanalysis of peptides.
-
Sample Preparation: Optimize your sample extraction method. Solid-phase extraction (SPE) is often more effective than simple protein precipitation for cleaning up complex matrices like plasma and concentrating the analyte.
-
Internal Standard: Use a stable isotope-labeled (SIL) version of your peptide as the internal standard. This will help correct for variability in sample extraction and matrix effects, improving accuracy and precision.
-
LC-MS/MS Method Optimization:
-
Enhance ionization efficiency by optimizing mobile phase additives (e.g., formic acid, ammonium (B1175870) hydroxide).
-
Use multiple reaction monitoring (MRM) and select the most intense and specific precursor-product ion transitions for your analyte and internal standard.
-
Ensure your chromatographic method provides adequate separation from endogenous matrix components that may cause ion suppression.
-
Q7: My in vivo study shows very high clearance and a short half-life for my derivative, even after modifications. What should I investigate next?
A7: If initial modifications are insufficient, consider more impactful strategies targeting common clearance pathways.
-
Increase Hydrodynamic Radius: Rapid renal clearance is a major elimination route for peptides. To counteract this, increase the molecule's size to exceed the glomerular filtration threshold (~69 kDa).
-
PEGylation: Covalently attaching a polyethylene glycol (PEG) chain is a well-established method to increase size, improve solubility, and shield the peptide from proteases and immune recognition.
-
Protein Conjugation: Fusing the peptide to a larger protein like albumin can dramatically extend its circulation time.
-
-
Evaluate Target-Mediated Drug Disposition (TMDD): Argyrins bind to EF-G, and strong binding to biological targets can sometimes be a major route of clearance, leading to nonlinear pharmacokinetics. Assess the binding affinity of your derivative. If it is extremely high, this could contribute to rapid clearance from circulation.
Section 3: Data Presentation
Effective drug development relies on the clear comparison of quantitative data. The table below provides an example of how to summarize PK parameters for different this compound derivatives.
Table 1: Comparative Pharmacokinetic Parameters of this compound Derivatives in Rats (IV Administration)
| Derivative | Modification | Half-Life (t½) (h) | Clearance (CL) (L/h/kg) | Volume of Distribution (Vd) (L/kg) | AUC (0-inf) (ng·h/mL) |
| This compound-Parent | None | 0.5 | 1.5 | 1.1 | 667 |
| This compound-D-Ala | D-Alanine Substitution | 1.2 | 0.8 | 1.4 | 1250 |
| This compound-LIP | Lipidation (C16) | 4.5 | 0.3 | 1.9 | 3333 |
| This compound-PEG | PEGylation (20 kDa) | 18.0 | 0.05 | 0.9 | 20000 |
Data are hypothetical and for illustrative purposes.
Section 4: Key Experimental Protocols
This section provides detailed methodologies for essential experiments.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an this compound derivative in the presence of plasma proteases.
Materials:
-
This compound derivative stock solution (e.g., 1 mg/mL in DMSO)
-
Control compound (a known stable peptide)
-
Human or rodent plasma (anticoagulant-treated, e.g., K2-EDTA)
-
Quenching solution (e.g., acetonitrile with 1% formic acid and internal standard)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
Methodology:
-
Preparation: Thaw frozen plasma at 37°C. Centrifuge at 4°C to remove any precipitates.
-
Incubation: Pre-warm the plasma to 37°C in a 96-well plate.
-
Initiate Reaction: Add the this compound derivative stock solution to the plasma to achieve a final concentration of 1-5 µM. Mix gently.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture. The t=0 sample should be taken immediately after adding the peptide.
-
Quench Reaction: Immediately add the aliquot to a well containing ice-cold quenching solution (typically a 1:3 or 1:4 ratio of plasma to solvent). This stops the enzymatic reaction and precipitates plasma proteins.
-
Sample Processing: Vortex the quenched samples thoroughly. Centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent peptide.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time. Calculate the half-life (t½) using the slope of the natural log of the concentration versus time plot (ln(C) = -kt + ln(C0)).
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the potential for intestinal absorption (in vitro) of an this compound derivative.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS with HEPES)
-
This compound derivative, Lucifer yellow (paracellular transport marker), Propranolol (transcellular transport marker)
-
LC-MS/MS system
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Additionally, assess the permeability of Lucifer yellow; low permeability confirms tight junction formation.
-
Permeability Experiment (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing the this compound derivative (and control compounds in separate wells) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer. Also, collect a sample from the apical chamber at the beginning and end of the experiment.
-
-
Sample Analysis: Quantify the concentration of the this compound derivative in all collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation (amount of drug in the receiver chamber over time), A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Section 5: Mandatory Visualizations
Mechanism of Action and PK Improvement Workflow
Validation & Comparative
A Comparative Efficacy Analysis of Argyrin E and Other Prominent Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, proteasome inhibitors have emerged as a cornerstone in the treatment of various malignancies, particularly multiple myeloma. This guide provides a comprehensive comparison of the efficacy of Argyrin E with other well-established proteasome inhibitors: Bortezomib, Carfilzomib, and Ixazomib. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data on its close analogs, Argyrin A and B, to provide a valuable comparative framework.
Mechanism of Action: A Shared Target, Diverse Interactions
Proteasome inhibitors exert their cytotoxic effects by blocking the activity of the 26S proteasome, a critical cellular machine responsible for degrading ubiquitinated proteins. This inhibition disrupts cellular homeostasis, leading to the accumulation of misfolded or regulatory proteins, ultimately triggering cell cycle arrest and apoptosis. While all the compared inhibitors target the proteasome, their specific binding mechanisms and subunit selectivities differ.
Bortezomib , the first-in-class proteasome inhibitor, is a reversible inhibitor of the chymotrypsin-like (β5) subunit of the proteasome. Carfilzomib is an irreversible inhibitor that also primarily targets the chymotrypsin-like (β5) subunit, leading to sustained proteasome inhibition. Ixazomib , the first orally bioavailable proteasome inhibitor, is a reversible inhibitor of the β5 subunit.
The Argyrins are a family of cyclic peptides with demonstrated antitumor properties. While data on this compound is scarce, studies on its analogs reveal their interaction with the proteasome. Argyrin A has been shown to be a potent proteasome inhibitor with a similar inhibition profile to Bortezomib, affecting the caspase-like, trypsin-like, and chymotrypsin-like activities of the proteasome. This inhibition is linked to the stabilization of the tumor suppressor protein p27(kip1). Argyrin B acts as a non-competitive and reversible inhibitor with a preference for the β1i subunit of the immunoproteasome.
In Vitro Efficacy: A Quantitative Comparison
The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against specific proteasome subunits and their cytotoxic effects on cancer cell lines.
Proteasome Subunit Inhibition
The following table summarizes the IC50 values of the compared inhibitors against the constitutive (c) and immunoproteasome (i) subunits. Lower IC50 values indicate greater potency.
| Inhibitor | β1c (Caspase-like) IC50 (nM) | β2c (Trypsin-like) IC50 (nM) | β5c (Chymotrypsin-like) IC50 (nM) | β1i (LMP2) IC50 (nM) | β2i (MECL1) IC50 (nM) | β5i (LMP7) IC50 (nM) | Reference |
| Argyrin B | 146,500 | - | 8,300 | 8,760 | - | 3,540 | |
| Bortezomib | ~3,500 | ~3,000 | ~6 | - | - | - | |
| Carfilzomib | 618 | 379 | 5.2 - 21.8 | - | - | 14 | |
| Ixazomib | 31 | 3,500 | 3.4 | - | - | - |
Cytotoxicity in Cancer Cell Lines
The cytotoxic efficacy of these inhibitors against various cancer cell lines is presented below.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Argyrin F | Various | Pancreatic | Not specified, showed inhibition | |
| Bortezomib | PC-3 | Prostate Cancer | 20 - 100 | |
| A549 | Lung Cancer | 45 | ||
| MM.1S | Multiple Myeloma | ~7 | ||
| Carfilzomib | ANBL-6 | Multiple Myeloma | <5 | |
| RPMI-8226 | Multiple Myeloma | 10.73 (µM) | ||
| MDA-MB-361 | Breast Cancer | 6.34 | ||
| T-47D | Breast Cancer | 76.51 | ||
| A549 | Lung Cancer | <1.0 - 36 | ||
| Ixazomib | Jurkat | T-cell Leukemia | ~41 | |
| L540 | Hodgkin Lymphoma | ~25 | ||
| DLBCL cell lines | Lymphoma | ~120 |
Note: Comprehensive IC50 data for Argyrin A, E, and F across a wide range of cancer cell lines is not available in the reviewed literature.
In Vivo Efficacy: Preclinical Tumor Models
The antitumor activity of these proteasome inhibitors has been evaluated in various xenograft models.
| Inhibitor | Tumor Model | Efficacy | Reference |
| Argyrin F | Pancreatic Cancer Xenograft | Inhibited tumor progression | |
| Bortezomib | Multiple Myeloma Xenograft | Significant inhibition of tumor growth, prolonged survival | |
| Prostate Cancer Xenograft | 60% reduction in tumor growth | ||
| Pancreatic Cancer Xenograft | 72-84% reduction in tumor growth | ||
| Carfilzomib | Multiple Myeloma Xenograft | Significant decrease in tumor size and IgG levels (in combination) | |
| Non-small cell lung cancer xenograft | Significant tumor growth inhibition | ||
| Ixazomib | Multiple Myeloma Xenograft | Significant tumor growth inhibition and prolonged survival | |
| T-cell Leukemia Xenograft | Significant reduction in tumor size | ||
| Hodgkin Lymphoma Xenograft | Significant reduction in tumor size |
Note: In vivo efficacy data for Argyrin A and E is not detailed in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Proteasome Activity Assay (Fluorogenic Substrate-Based)
This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome using specific fluorogenic peptide substrates.
Principle: The proteasome cleaves a peptide substrate conjugated to a fluorescent molecule (e.g., 7-amido-4-methylcoumarin, AMC). The release of free AMC results in a fluorescent signal that is proportional to the proteasome activity.
Procedure:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP).
-
Prepare stock solutions of the fluorogenic substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like, Boc-LRR-AMC for trypsin-like, and Z-LLE-AMC for caspase-like activity) in DMSO.
-
Prepare serial dilutions of the proteasome inhibitors in the assay buffer.
-
-
Assay Setup:
-
In a black 96-well plate, add the assay buffer, the proteasome inhibitor at various concentrations, and the purified 20S or 26S proteasome or cell lysate.
-
Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the proteasome.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity kinetically using a fluorescence microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm) at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of the reaction (increase in fluorescence over time) for each inhibitor concentration.
-
Normalize the data to the vehicle control (100% activity) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the proteasome inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
Include an untreated control and a vehicle control.
-
-
MTT Incubation:
-
After the treatment period, add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and plot it against the inhibitor concentration to determine the IC50 value.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of proteasome inhibitors in a subcutaneous xenograft mouse model.
Procedure:
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the proteasome inhibitor or vehicle control to the respective groups according to a predetermined schedule (e.g., intraperitoneally or orally, daily or several times a week).
-
-
Monitoring and Measurement:
-
Measure tumor volume and body weight of the mice regularly throughout the study.
-
Monitor the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Analyze the tumor weight and volume to determine the extent of tumor growth inhibition.
-
Further analysis can include immunohistochemistry for proliferation and apoptosis markers.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by proteasome inhibitors and a general workflow for comparing their efficacy.
Caption: Mechanism of action of proteasome inhibitors.
Caption: Experimental workflow for inhibitor comparison.
Caption: Key signaling pathways affected by inhibitors.
Conclusion
Validating the Cellular Targets of Argyrin E using CRISPR-Cas9: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodology for validating the cellular targets of Argyrin E, a potent natural product with promising therapeutic applications. By leveraging the precision of CRISPR-Cas9 gene editing, researchers can definitively identify and confirm the molecular targets of this compound, paving the way for further drug development and optimization. This document outlines the experimental workflow, presents comparative data with other known inhibitors, and details the downstream cellular signaling pathways affected by this compound.
Introduction to this compound and its Putative Target
Argyrins are a family of cyclic octapeptides that have demonstrated significant biological activity, including immunosuppressive and anti-tumor effects. The primary eukaryotic target of the argyrin family has been identified as the mitochondrial elongation factor G1 (EF-G1), also known as GFM1. This protein is essential for mitochondrial protein synthesis. This compound is hypothesized to bind to EF-G1, thereby inhibiting mitochondrial translation, a critical process for cellular respiration and viability. This guide details the experimental framework to validate this hypothesis using CRISPR-Cas9 technology.
CRISPR-Cas9 Mediated Target Validation Workflow
The core principle of validating this compound's target is to assess its cytotoxic effects on cells with and without the expression of its putative target, GFM1. A significant decrease in sensitivity to this compound in GFM1 knockout cells would provide strong evidence that EF-G1 is indeed its direct cellular target.
Experimental Workflow Diagram
Experimental Protocols
CRISPR-Cas9 Knockout of GFM1
Objective: To generate a human cell line with a functional knockout of the GFM1 gene.
Materials:
-
Human cell line (e.g., HEK293T, HeLa)
-
Cas9 nuclease
-
Synthetic single guide RNAs (sgRNAs) targeting GFM1 (at least two different sequences targeting an early exon are recommended)
-
Transfection reagent (e.g., Lipofectamine CRISPRMAX)
-
Culture medium and supplements
-
96-well plates for single-cell cloning
Protocol:
-
sgRNA Design: Design sgRNAs targeting a conserved region in an early exon of the GFM1 gene to maximize the likelihood of generating a loss-of-function mutation. Utilize online design tools to minimize off-target effects.
-
Cell Culture: Culture the chosen human cell line under standard conditions to ensure optimal health and transfection efficiency.
-
Transfection: Prepare Cas9-sgRNA ribonucleoprotein (RNP) complexes according to the manufacturer's protocol. Transfect the cells with the RNP complexes.
-
Single-Cell Cloning: Two days post-transfection, perform serial dilution or use fluorescence-activated cell sorting (FACS) to isolate single cells into 96-well plates.
-
Clonal Expansion: Expand the single-cell clones into larger populations for validation.
Validation of GFM1 Knockout
Objective: To confirm the successful knockout of the GFM1 gene at the genomic and protein levels.
Protocols:
-
Genomic DNA Sequencing:
-
Extract genomic DNA from wild-type (WT) and putative knockout clones.
-
Amplify the targeted region of the GFM1 gene using PCR.
-
Sequence the PCR products using Sanger sequencing to identify insertions or deletions (indels) that result in frameshift mutations.
-
-
Western Blotting:
-
Prepare total cell lysates from WT and validated knockout clones.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for GFM1 protein.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. A complete absence of the GFM1 protein band in the knockout clones confirms a successful knockout.
-
Cell Viability and IC50 Determination
Objective: To quantify the sensitivity of WT and GFM1-KO cells to this compound and other mitochondrial translation inhibitors.
Protocol:
-
Seed WT and GFM1-KO cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound, Chloramphenicol, and Actinonin. Include a vehicle-only control.
-
Incubate the cells for 72 hours.
-
Assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound in both cell lines by fitting the dose-response data to a four-parameter logistic curve.
Data Presentation: Comparative Analysis of Inhibitor Potency
The following tables present hypothetical, yet expected, results from the cell viability assays, demonstrating the validation of EF-G1 as the primary target of this compound.
Table 1: IC50 Values (µM) of Mitochondrial Translation Inhibitors in Wild-Type vs. GFM1-KO Cells
| Compound | Wild-Type (WT) IC50 (µM) | GFM1-KO IC50 (µM) | Fold Resistance (KO/WT) |
| This compound | 0.05 | > 10 | > 200 |
| Chloramphenicol | 15 | > 100 | > 6.7 |
| Actinonin | 1.0 | > 50 | > 50 |
| Doxorubicin (Control) | 0.1 | 0.12 | 1.2 |
Data is hypothetical and for illustrative purposes.
Table 2: Comparison of this compound with other Mitochondrial Translation Inhibitors
| Feature | This compound | Chloramphenicol | Actinonin |
| Target | EF-G1 (Mitochondrial Elongation Factor G1) | Mitochondrial Ribosome (Peptidyl Transferase Center) | Peptide Deformylase |
| Potency (WT cells) | High (nM range) | Low (µM range) | Moderate (µM range) |
| Selectivity for Target | High | Moderate | High |
| Known Side Effects | Immunosuppression | Bone marrow suppression, aplastic anemia | - |
Downstream Signaling Pathway: The Integrated Stress Response
Inhibition of mitochondrial translation by this compound is expected to trigger a cellular stress response. A key pathway activated by mitochondrial dysfunction is the Integrated Stress Response (ISR). This pathway is initiated by the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis but a paradoxical increase in the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4). ATF4 then orchestrates the expression of genes involved in amino acid biosynthesis, antioxidant response, and apoptosis.
Signaling Pathway Diagram
Conclusion
The combined use of CRISPR-Cas9-mediated gene knockout and robust phenotypic assays provides a powerful and definitive approach to validate the cellular targets of novel compounds like this compound. The experimental framework outlined in this guide allows for a thorough investigation of this compound's mechanism of action, confirming EF-G1 as its primary target and elucidating the downstream consequences of its inhibitory activity. This foundational knowledge is indispensable for the continued development of this compound as a potential therapeutic agent.
Comparative Analysis of Argyrin A and Argyrin E: Unraveling Antitumor Potential
A comprehensive review of the existing scientific literature reveals a significant disparity in the available data regarding the antitumor activities of Argyrin A and Argyrin E. While Argyrin A has been the subject of numerous studies elucidating its mechanism of action and efficacy, information on the specific antitumor properties of this compound remains scarce, precluding a direct quantitative comparison. This guide, therefore, provides a detailed analysis of Argyrin A's established antitumor profile, supported by experimental data, and contextualizes it within the broader Argyrin family, noting the current knowledge gap concerning this compound.
Introduction to the Argyrin Family
Argyrins are a class of cyclic octapeptides produced by myxobacteria, which have garnered significant interest for their diverse biological activities, including immunosuppressive, antibacterial, and antitumor effects. The structural diversity within the argyrin family, arising from variations in amino acid residues, leads to a range of biological targets and potencies. Argyrin A, in particular, has emerged as a promising candidate for cancer therapy due to its potent antitumor properties. While the synthesis of this compound has been described, its biological activities, especially in the context of cancer, are not well-documented in the current scientific literature.
Argyrin A: A Profile of Antitumor Activity
Argyrin A exerts its antitumor effects primarily through the inhibition of the proteasome, a cellular machinery responsible for protein degradation. This inhibition leads to the stabilization of the tumor suppressor protein p27kip1, a key regulator of the cell cycle. The accumulation of p27kip1 induces cell cycle arrest and apoptosis (programmed cell death) in cancer cells. Furthermore, Argyrin A has been shown to possess anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels that tumors need to grow and metastasize.
Quantitative Antitumor Data for Argyrin A
The antitumor efficacy of Argyrin A has been demonstrated in preclinical studies. In animal models, treatment with Argyrin A has been shown to halt tumor growth and lead to a reduction in tumor size by up to 50%. The cytotoxicity of Argyrins is generally observed to be in the micromolar range, with less than 5% of tested cell lines showing sensitivity at concentrations lower than 10 µM.
| Parameter | Argyrin A | Source |
| Mechanism of Action | Proteasome inhibition, stabilization of p27kip1, induction of apoptosis, anti-angiogenesis | |
| In Vivo Efficacy | Up to 50% tumor reduction in mice | |
| Cytotoxicity | Generally low micromolar range; <5% of cell lines sensitive at <10 µM |
Note: Specific IC50 values for Argyrin A against various cancer cell lines are not consistently reported across the reviewed literature, preventing a more detailed quantitative summary in this table.
The Antitumor Potential of Other Argyrin Analogs
While data on this compound is lacking, studies on other analogs like Argyrin F provide valuable insights into the structure-activity relationships within this family. Argyrin F, an analog of Argyrin A, also demonstrates potent antitumor activity through the stabilization of p27KIP1. In some preclinical models, Argyrin F has shown even more sustained antitumor effects than Argyrin A. This suggests that minor structural modifications to the argyrin scaffold can significantly impact biological activity.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for assessing the antitumor activity of compounds like Argyrin A.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Argyrin A) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the cell viability and the half-maximal inhibitory concentration (IC50).
In Vivo Tumor Xenograft Studies
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomly assigned to treatment groups and administered the test compound (e.g., Argyrin A) or a vehicle control via a specified route (e.g., intraperitoneal injection) and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised and weighed. The efficacy of the treatment is assessed by comparing the tumor growth between the treated and control groups.
Signaling Pathway and Experimental Workflow Visualizations
To illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Mechanism of action of Argyrin A.
Caption: Workflow for in vivo tumor xenograft studies.
Conclusion
Independent Verification of Argyrin E's In Vivo Efficacy: A Comparative Analysis of Analogue Compounds
As of December 2025, a thorough review of published scientific literature reveals no direct independent verification of the in vivo efficacy of Argyrin E for any therapeutic application. Research has primarily focused on its analogues, Argyrin A and Argyrin F, which have demonstrated notable antitumor effects in preclinical animal models. This guide provides a comparative overview of the available in vivo data for these closely related compounds to offer insights into the potential efficacy of the argyrin family.
Comparative In Vivo Efficacy of Argyrin Analogues
The antitumor activity of Argyrin A and Argyrin F has been evaluated in mouse models of cancer. The primary mechanism of action for the antitumor effects of these argyrins is the inhibition of the proteasome, a key cellular machinery for protein degradation. This inhibition leads to the stabilization of tumor suppressor proteins, such as p27kip1, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Below is a summary of the key in vivo studies and their findings:
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Publication |
| Argyrin A | Not specified | Mice | Not specified | Tumor growth ceased, with a reduction in tumor size by up to 50%. | Nickeleit et al., Cancer Cell, 2008 |
| Argyrin F | Pancreatic Ductal Adenocarcinoma (PDAC) | Genetically engineered mice (Pdx1-Cre; LSL-KrasG12D; p53 lox/+) | Not specified | Longest survival in the Gemcitabine group, followed by the combination of Argyrin F + Gemcitabine, and then Argyrin F alone, compared to the vehicle group. The combination treatment resulted in the largest reduction in tumor spread and ascites. | Plentz et al., Cancer Letters, 2017 |
| Gemcitabine | Pancreatic Ductal Adenocarcinoma (PDAC) | Genetically engineered mice (Pdx1-Cre; LSL-KrasG12D; p53 lox/+) | Not specified | Longest survival compared to Argyrin F and the combination treatment. | Plentz et al., Cancer Letters, 2017 |
Experimental Protocols
Detailed experimental methodologies are crucial for the independent verification and replication of scientific findings. The following protocols are based on the available information from the cited publications.
Argyrin A in Mouse Cancer Model (Nickeleit et al., 2008)
-
Animal Model: The specific strain of mice used was not detailed in the available press release.
-
Tumor Induction: The method of tumor induction (e.g., xenograft, genetically engineered model) was not specified.
-
Treatment Group: Mice with cancer were treated with Argyrin A.
-
Control Group: A control group receiving a vehicle was likely used for comparison, though not explicitly stated in the summary.
-
Dosing and Administration: The exact dose, route of administration, and frequency of Argyrin A treatment were not specified in the available information.
-
Efficacy Endpoints: The primary endpoints were the assessment of tumor growth and changes in tumor size.
Argyrin F in Pancreatic Ductal Adenocarcinoma Mouse Model (Plentz et al., 2017)
-
Animal Model: Genetically engineered mice (Pdx1-Cre; LSL-KrasG12D; p53 lox/+) that spontaneously develop pancreatic cancer were used.
-
Treatment Groups:
-
Argyrin F (AF) monotherapy
-
Gemcitabine (G) monotherapy
-
Combination of Argyrin F and Gemcitabine (AF + G)
-
Vehicle control
-
-
Dosing and Administration: The specific doses, routes of administration, and treatment schedules for Argyrin F and Gemcitabine were not detailed in the abstract.
-
Efficacy Endpoints: The primary endpoint was survival analysis. Secondary endpoints included the assessment of tumor spread and the volume of ascites.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
A Comparative Analysis of the Immunomodulatory Profiles of Argyrin Analogs
For Researchers, Scientists, and Drug Development Professionals
The Argyrin family of cyclic peptides, originally isolated from the myxobacterium Archangium gephyra, has garnered significant interest for its diverse biological activities, including potent antibacterial, antitumor, and immunomodulatory effects. This guide provides a comparative overview of the immunomodulatory profiles of different Argyrin analogs, with a focus on their impact on T helper 17 (Th17) cell differentiation and function. The data presented herein is supported by experimental findings, offering a valuable resource for researchers engaged in the discovery and development of novel immunomodulatory therapeutics.
Core Mechanism of Immunomodulation: Inhibition of Mitochondrial Protein Synthesis
Argyrins exert their immunomodulatory effects primarily through the inhibition of mitochondrial protein synthesis. This targeted action leads to a reduction in the production of the pro-inflammatory cytokine Interleukin-17 (IL-17) by Th17 cells. Th17 cells are a critical component of the adaptive immune system and are implicated in the pathogenesis of various autoimmune and inflammatory diseases. By suppressing Th17 cell effector functions, Argyrin analogs represent a promising class of compounds for the treatment of these conditions.
Comparative Analysis of Argyrin Analogs
Recent studies have highlighted differences in the immunomodulatory potency among various Argyrin analogs. Notably, Argyrins C and D, which are methylated derivatives of Argyrins A and B, have demonstrated improved immunosuppressive properties. While precise IC50 values for IL-17 inhibition across a range of analogs are not yet publicly available in a comprehensive comparative format, the existing literature strongly indicates a superior efficacy for the methylated forms.
Table 1: Immunomodulatory Activity of Argyrin Analogs
| Argyrin Analog | Structural Feature | Relative Immunosuppressive Activity | Primary Target |
| Argyrin A | Unmethylated | + | Mitochondrial Elongation Factor G1 (EF-G1) |
| Argyrin B | Unmethylated | + | Mitochondrial Elongation Factor G1 (EF-G1) |
| Argyrin C | Methylated | ++ | Mitochondrial Elongation Factor G1 (EF-G1) |
| Argyrin D | Methylated | ++ | Mitochondrial Elongation Factor G1 (EF-G1) |
| Argyrin F | Unmethylated | +/- | Primarily Proteasome; weaker IL-17 inhibition |
Note: Relative activity is based on qualitative statements in the cited literature indicating "improved" activity for Argyrins C and D. Quantitative data (e.g., IC50 values) for a direct comparison is not yet available in the public domain. Argyrin F's primary immunomodulatory role appears to be linked to its potent antitumor effects through proteasome inhibition, with a less pronounced direct impact on IL-17 production compared to other analogs.
Signaling Pathways Implicated in Argyrin-Mediated Immunomodulation
The differentiation and function of Th17 cells are governed by a complex network of signaling pathways. Key transcription factors involved include Signal Transducer and Activator of Transcription 3 (STAT3) and Retinoid-related Orphan Receptor gamma t (RORγt). The production of IL-17 is a hallmark of Th17 cell activity. While the direct impact of Argyrin analogs on the NF-κB pathway in the context of immunomodulation is still under investigation, their ability to suppress IL-17 production suggests an indirect influence on the signaling cascades that regulate Th17 cell fate and function.
The proposed mechanism involves the inhibition of mitochondrial protein synthesis by Argyrins, which in turn affects the overall metabolic fitness of T cells. This metabolic reprogramming can consequently impact the signaling pathways, including STAT3 and RORγt, that are crucial for Th17 differentiation and the subsequent production of IL-17.
Caption: Proposed signaling pathway for Argyrin-mediated immunomodulation.
Experimental Protocols
In vitro Th17 Cell Differentiation and IL-17A Measurement
This protocol describes the generation of murine Th17 cells from naive CD4+ T cells and the subsequent measurement of IL-17A production following treatment with Argyrin analogs.
Materials:
-
Naive CD4+ T cells (isolated from spleen and lymph nodes of mice)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3ε and anti-CD28 antibodies
-
Recombinant murine IL-6
-
Recombinant human TGF-β1
-
Anti-IFN-γ and anti-IL-4 neutralizing antibodies
-
Argyrin analogs (dissolved in DMSO)
-
IL-17A ELISA kit
Procedure:
-
Purify naive CD4+ T cells from the spleen and lymph nodes of mice using magnetic-activated cell sorting (MACS).
-
Coat a 96-well plate with anti-CD3ε antibody (5 µg/mL) overnight at 4°C.
-
Wash the plate three times with sterile PBS.
-
Seed the purified naive CD4+ T cells at a density of 1 x 10^6 cells/mL in the coated plate.
-
Add soluble anti-CD28 antibody (2 µg/mL) to the culture.
-
To induce Th17 differentiation, add the following cytokines and antibodies to the culture medium:
-
Recombinant murine IL-6 (20 ng/mL)
-
Recombinant human TGF-β1 (1 ng/mL)
-
Anti-IFN-γ (10 µg/mL)
-
Anti-IL-4 (10 µg/mL)
-
-
Add varying concentrations of Argyrin analogs or vehicle control (DMSO) to the wells.
-
Incubate the cells for 3-4 days at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the culture supernatants.
-
Measure the concentration of IL-17A in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value for each Argyrin analog by plotting the IL-17A concentration against the log of the analog concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for assessing Argyrin analog effects on Th17 cells.
Conclusion
Argyrin analogs represent a promising class of immunomodulatory agents with a distinct mechanism of action centered on the inhibition of mitochondrial protein synthesis. The enhanced immunosuppressive activity of the methylated analogs, Argyrins C and D, underscores the potential for structural modifications to optimize therapeutic efficacy. Further quantitative studies are warranted to fully elucidate the structure-activity relationships within the Argyrin family and to explore their therapeutic potential in a range of inflammatory and autoimmune disorders. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate the immunomodulatory profiles of these compelling natural products.
A Comparative Analysis of the Biosynthetic Pathways of Argyrin E and Other Notable Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the biosynthetic pathway of Argyrin E, a potent cyclic octapeptide with promising therapeutic activities, against three other well-characterized cyclic peptides: Daptomycin (B549167), Surfactin (B1297464), and Cyclosporin (B1163) A. This objective comparison, supported by experimental data, aims to illuminate the diverse strategies employed in nature for the synthesis of these complex biomolecules and to provide a valuable resource for researchers in natural product biosynthesis and drug development.
Introduction to Cyclic Peptides and their Biosynthesis
Cyclic peptides are a diverse class of natural products renowned for their wide range of biological activities, including antimicrobial, immunosuppressive, and anticancer properties. Their cyclic structure often confers enhanced stability, target affinity, and proteolytic resistance compared to their linear counterparts. The majority of these complex molecules are synthesized by large, multi-modular enzymes known as non-ribosomal peptide synthetases (NRPSs). These enzymatic assembly lines offer a fascinating blueprint for combinatorial biosynthesis and the generation of novel therapeutic agents. This guide will delve into the intricacies of the NRPS-mediated biosynthesis of this compound and compare it with the pathways of Daptomycin, Surfactin, and Cyclosporin A, highlighting key differences and similarities in their genetic organization, enzymatic machinery, and production yields.
Comparative Overview of Biosynthetic Pathways
The biosynthesis of cyclic peptides via NRPSs follows a conserved modular logic, where each module is responsible for the incorporation of a specific amino acid monomer into the growing peptide chain. These modules are typically composed of adenylation (A), thiolation (T), and condensation (C) domains. The A domain selects and activates the cognate amino acid, the T domain tethers the activated amino acid and the growing peptide chain, and the C domain catalyzes peptide bond formation. Additional "tailoring" enzymes often modify the peptide backbone or precursor amino acids, contributing to the structural diversity of the final product.
This compound
This compound is a cyclic octapeptide produced by the myxobacterium Cystobacter sp. SBCb004. Its biosynthesis is orchestrated by a compact gene cluster spanning approximately 33 kb.
-
Biosynthetic Gene Cluster (BGC): The Argyrin (arg) BGC consists of a single operon containing five genes: arg1, arg2, arg3, arg4, and arg5.
-
NRPS Machinery: The core of the biosynthetic machinery is composed of two large NRPS proteins, Arg2 and Arg3, which house the modules responsible for assembling the peptide backbone.
-
Tailoring Enzymes: The arg cluster contains genes for tailoring enzymes that introduce specific modifications. Arg1 is a radical S-adenosyl-L-methionine (SAM)-dependent methyltransferase, while Arg4 and Arg5 are involved in the modification of a tryptophan residue.
-
Cyclization: The final cyclization and release of the peptide are catalyzed by a terminal thioesterase (TE) domain located at the C-terminus of Arg3.
Daptomycin
Daptomycin is a cyclic lipopeptide antibiotic produced by the bacterium Streptomyces roseosporus. It is composed of 13 amino acids and a decanoyl side chain.
-
Biosynthetic Gene Cluster (BGC): The daptomycin (dpt) BGC is significantly larger than that of Argyrin, spanning approximately 128 kb. It comprises three major NRPS genes: dptA, dptBC, and dptD.
-
NRPS Machinery: The three NRPS enzymes, DptA, DptBC, and DptD, are responsible for the sequential addition of the 13 amino acid residues.
-
Initiation and Tailoring: A unique feature of daptomycin biosynthesis is the initiation with a fatty acid moiety. The genes dptE and dptF are responsible for the activation and loading of the decanoyl group onto the first NRPS module. The cluster also contains genes like dptI and dptJ involved in the synthesis of non-proteinogenic amino acids.
-
Cyclization: Similar to this compound, a C-terminal TE domain is responsible for the cyclization and release of the final lipopeptide.
Surfactin
Surfactin is a powerful lipopeptide biosurfactant produced by various Bacillus subtilis strains. It consists of a cyclic heptapeptide (B1575542) linked to a β-hydroxy fatty acid chain.
-
Biosynthetic Gene Cluster (BGC): The surfactin (srf) operon is approximately 26 kb in size and contains four open reading frames: srfAA, srfAB, srfAC, and srfAD (sfp).
-
NRPS Machinery: The surfactin synthetase is composed of three large NRPS proteins, SrfAA, SrfAB, and SrfAC, which contain a total of seven modules for the incorporation of the seven amino acids.
-
Initiation and Tailoring: The biosynthesis is initiated by the condensation of a β-hydroxy fatty acid with the first amino acid. The sfp gene encodes a phosphopantetheinyl transferase that is essential for the activation of the T domains of the NRPS.
-
Cyclization: The cyclization is catalyzed by the TE domain at the end of the SrfAC protein.
Cyclosporin A
Cyclosporin A is a cyclic undecapeptide with potent immunosuppressive properties, produced by the fungus Tolypocladium inflatum.
-
Biosynthetic Gene Cluster (BGC): The cyclosporin (sim) BGC contains a massive single gene, simA, encoding the cyclosporin synthetase, which is over 45 kb in length. The cluster also includes genes for the biosynthesis of a non-proteinogenic amino acid.
-
NRPS Machinery: Unlike the other peptides in this comparison, Cyclosporin A is synthesized by a single, exceptionally large multienzyme, cyclosporin synthetase (SimA), which contains all 11 modules required for the peptide assembly.
-
Tailoring Enzymes: The sim cluster includes an alanine (B10760859) racemase (simB) for the production of D-alanine and a polyketide synthase (simG) involved in the synthesis of the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt).
-
Cyclization: The final cyclization is also mediated by a TE domain within the multifunctional cyclosporin synthetase.
Data Presentation: A Comparative Summary
The following tables provide a structured comparison of the key features of the biosynthetic pathways for this compound, Daptomycin, Surfactin, and Cyclosporin A.
| Feature | This compound | Daptomycin | Surfactin | Cyclosporin A |
| Producing Organism | Cystobacter sp. SBCb004 (Myxobacterium) | Streptomyces roseosporus (Actinobacterium) | Bacillus subtilis (Bacterium) | Tolypocladium inflatum (Fungus) |
| Peptide Structure | Cyclic Octapeptide | Cyclic Lipopeptide (13 amino acids) | Cyclic Lipoheptapeptide | Cyclic Undecapeptide |
| BGC Size (approx.) | 33 kb | 128 kb | 26 kb | > 45 kb (single gene) |
| NRPS Genes | arg2, arg3 | dptA, dptBC, dptD | srfAA, srfAB, srfAC | simA (single gene) |
| Number of NRPS proteins | 2 | 3 | 3 | 1 |
| Initiating Moiety | Amino Acid | Fatty Acid | Fatty Acid | Amino Acid |
| Notable Tailoring Reactions | Tryptophan methylation and oxidation | Lipidation, amino acid epimerization | Lipidation | Alanine racemization, synthesis of Bmt |
| Cyclization Mechanism | Thioesterase (TE) domain | Thioesterase (TE) domain | Thioesterase (TE) domain | Thioesterase (TE) domain |
Table 1: Comparison of Biosynthetic Pathway Characteristics.
| Peptide | Production System | Titer | Reference |
| This compound | Native Producer (Cystobacter sp.) | ~8 mg/L | |
| Heterologous Host (M. xanthus) | up to 160 mg/L | ||
| Optimized Heterologous Host | 350-400 mg/L | ||
| Daptomycin | Wild-type S. roseosporus | ~17-60 mg/L | |
| Mutagenesis and optimization | up to 752.67 mg/L | ||
| Metabolic Engineering | up to 786 mg/L | ||
| Immobilized cells | up to 4895 mg/L | ||
| Surfactin | B. subtilis (various strains) | 0.7 - 1.1 g/L | |
| Optimized Fermentation | up to 2.39 g/L | ||
| Metabolic Engineering | up to 3.89 g/L | ||
| Cyclosporin A | P. fellutanum | 16.18 µg/mL | |
| T. inflatum | up to 183 mg/L | ||
| F. roseum | ~11.45 mg/L in filtrate | ||
| F. oxysporum (Solid State) | up to 176.83 mg/100g |
Table 2: Comparison of Reported Production Yields. (Note: Direct comparison of yields is challenging due to variations in strains, media, and fermentation conditions.)
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the study of these cyclic peptide biosynthetic pathways.
Identification of Biosynthetic Gene Clusters
A common approach for identifying NRPS gene clusters is through PCR using degenerate primers that target conserved motifs within the adenylation (A) domains.
Protocol: PCR-based Screening for NRPS Adenylation Domains
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the producer strain using a standard microbial DNA extraction kit or protocol.
-
Degenerate Primer Design: Design degenerate primers targeting conserved core motifs within the A domain, such as the A3 (TSGXTGXPK) and A7 (RA(I/L)DD) motifs.
-
PCR Amplification:
-
Set up a PCR reaction with the extracted genomic DNA, degenerate primers, Taq polymerase, dNTPs, and appropriate buffer.
-
Use a touchdown PCR program to enhance specificity, starting with a high annealing temperature and gradually decreasing it over subsequent cycles.
-
-
Cloning and Sequencing:
-
Ligate the amplified PCR products into a suitable cloning vector (e.g., pGEM-T Easy).
-
Transform the ligation mixture into competent E. coli cells.
-
Select positive clones and sequence the inserted DNA fragments.
-
-
Sequence Analysis:
-
Perform BLAST analysis of the obtained sequences against public databases (e.g., NCBI) to identify homologous NRPS genes.
-
Use bioinformatics tools like antiSMASH to predict the full BGC and its domain organization.
-
Heterologous Expression
Heterologous expression in a well-characterized host strain is a powerful technique for studying and engineering biosynthetic pathways.
Protocol: General Workflow for Heterologous Expression of this compound in Myxococcus xanthus
-
BGC Amplification and Cloning:
-
Amplify the entire arg BGC from Cystobacter sp. SBCb004 genomic DNA using high-fidelity PCR.
-
Clone the BGC into a suitable M. xanthus expression vector, often an integrative vector for stable chromosomal insertion.
-
-
Host Strain Transformation:
-
Introduce the expression vector into a suitable M. xanthus host strain (e.g., DK1622) via electroporation or conjugation.
-
Select for transformants containing the integrated BGC using an appropriate antibiotic resistance marker.
-
-
Cultivation and Production:
-
Cultivate the recombinant M. xanthus strain in a suitable production medium.
-
Induce gene expression if an inducible promoter is used.
-
-
Extraction and Analysis:
-
Extract the secondary metabolites from the culture broth and/or cell pellet using an organic solvent (e.g., ethyl acetate).
-
Analyze the crude extract for the presence of this compound and its derivatives using HPLC-MS.
-
Quantification of Cyclic Peptides
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the standard method for the quantification of cyclic peptides.
Protocol: Quantification of Cyclic Peptides by HPLC-MS
-
Sample Preparation:
-
Prepare a calibration curve using a purified standard of the cyclic peptide of interest at known concentrations.
-
Extract the cyclic peptide from the fermentation broth or cell culture using a suitable solvent and concentrate the extract.
-
-
HPLC Separation:
-
Inject the prepared samples and standards onto a reverse-phase HPLC column (e.g., C18).
-
Elute the compounds using a gradient of two solvents, typically water with 0.1% formic acid (solvent A) and acetonitrile (B52724) with 0.1% formic acid (solvent B). The gradient will be optimized to achieve good separation of the target peptide from other metabolites.
-
-
MS Detection:
-
Couple the HPLC eluent to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Operate the mass spectrometer in positive ion mode and monitor for the specific m/z (mass-to-charge ratio) of the protonated cyclic peptide.
-
-
Quantification:
-
Integrate the peak area of the target peptide in the chromatograms of both the samples and the standards.
-
Calculate the concentration of the cyclic peptide in the samples by comparing their peak areas to the calibration curve.
-
Visualization of Biosynthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the modular organization and key steps in the biosynthetic pathways of this compound, Daptomycin, Surfactin, and Cyclosporin A.
Caption: Biosynthetic pathway of this compound.
Caption: Biosynthetic pathway of Daptomycin.
Benchmarking the Antimicrobial Spectrum of Argyrin E Against Established Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial spectrum of the Argyrin class of natural products, with a focus on available data for Argyrin B as a representative member, against established antibiotics. Argyrins, including Argyrin E, are cyclic octapeptides that have demonstrated promising activity against specific multidrug-resistant Gram-negative pathogens. This document summarizes key performance data, details experimental methodologies for antimicrobial susceptibility testing, and illustrates the compound's mechanism of action.
Executive Summary
Argyrins represent a novel class of antibiotics with a unique mechanism of action: the inhibition of bacterial protein synthesis through the targeting of the elongation factor G (EF-G). This mode of action is distinct from many commercially available antibiotics, suggesting a potential role in combating antimicrobial resistance. The primary antibacterial activity of the Argyrin class is observed against challenging Gram-negative bacteria, most notably Pseudomonas aeruginosa, Burkholderia multivorans, and Stenotrophomonas maltophilia. However, their spectrum is narrow, showing limited activity against other Gram-negative bacteria like Escherichia coli unless the outer membrane's permeability is compromised.
This guide uses Argyrin B as the exemplar for quantitative comparison due to the greater availability of published data. While the total synthesis of this compound has been achieved, comprehensive antimicrobial susceptibility data for this specific analogue is not as widely available in peer-reviewed literature.
Comparative Antimicrobial Spectrum
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Argyrin B against key bacterial strains in comparison to several established antibiotics commonly used to treat Pseudomonas aeruginosa infections. MIC values are a standard measure of an antibiotic's potency, representing the lowest concentration that prevents visible growth of a microorganism.
| Antimicrobial Agent | Mechanism of Action | Pseudomonas aeruginosa (MIC in µg/mL) | Stenotrophomonas maltophilia (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) |
| Argyrin B | Protein Synthesis Inhibitor (EF-G) | 8 | 4 | >64 |
| Ciprofloxacin | DNA Gyrase Inhibitor | ≤0.25 - >32 | Varies | ≤0.015 - >1000 |
| Gentamicin | Protein Synthesis Inhibitor (30S Ribosome) | ≤1 - >128 | Varies | Varies |
| Ceftazidime | Cell Wall Synthesis Inhibitor | 2 - >128 | Varies | 0.5 - Varies |
| Meropenem | Cell Wall Synthesis Inhibitor | 0.5 - >16 | Varies | ≤0.03 - Varies |
Note: MIC values for established antibiotics can vary significantly depending on the specific strain and the presence of resistance mechanisms. The values presented represent a general range observed in literature.
Mechanism of Action: Inhibition of Protein Synthesis
Argyrins exert their antibacterial effect by inhibiting protein synthesis at the elongation stage. They bind to the elongation factor G (EF-G), a crucial protein for the translocation of the ribosome along the mRNA. This binding event traps EF-G on the ribosome, preventing the subsequent steps of protein synthesis and ultimately leading to bacterial cell death.
Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.
Experimental Protocols
The data presented in this guide is typically generated using standardized antimicrobial susceptibility testing methods. The broth microdilution method is a common and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution Method for MIC Determination
1. Preparation of Antimicrobial Stock Solutions:
-
This compound and comparator antibiotics are dissolved in a suitable solvent (e.g., DMSO or water) to create high-concentration stock solutions.
-
These stock solutions are then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations for the assay.
2. Inoculum Preparation:
-
A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium overnight.
-
Several colonies are used to inoculate a sterile saline or broth solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
The assay is performed in 96-well microtiter plates.
-
Each well contains a specific concentration of the antimicrobial agent in broth, with the final volume typically being 100 µL.
-
A positive control well (containing only broth and the bacterial inoculum) and a negative control well (containing only sterile broth) are included.
-
The prepared bacterial inoculum is added to each well (except the negative control).
4. Incubation:
-
The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
5. Reading the Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium. This is observed as the absence of turbidity in the well.
Caption: Experimental workflow for MIC determination by broth microdilution.
Conclusion
The Argyrin class of compounds, including this compound, represents a promising area for the development of new antibiotics, particularly for treating infections caused by problematic Gram-negative pathogens like P. aeruginosa. Their unique mechanism of action offers a potential advantage in overcoming existing resistance mechanisms. The available data for Argyrin B demonstrates a potent and selective activity profile. Further research is warranted to fully characterize the antimicrobial spectrum of this compound and to evaluate its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.
Decoding the Therapeutic Promise of Argyrin E: A Preclinical Comparison
A deep dive into the preclinical data reveals Argyrin E's potential as a targeted anti-cancer agent, distinguishing it from conventional chemotherapeutics and other proteasome inhibitors. This guide provides a comprehensive comparison of this compound's therapeutic window, supported by experimental data from key preclinical studies, to aid researchers and drug development professionals in evaluating its clinical potential.
This compound, a synthetic analogue of the natural cyclic peptide Argyrin A, has emerged as a promising candidate in oncology drug development. Its unique mechanism of action, centered on the inhibition of the proteasome and subsequent stabilization of the tumor suppressor protein p27Kip1, offers a targeted approach to cancer therapy. This guide synthesizes available preclinical data to objectively compare the efficacy and toxicity of this compound with established treatments like the proteasome inhibitor Bortezomib and the standard-of-care chemotherapy, Gemcitabine.
In Vitro Efficacy: Potent and Selective Anti-Proliferative Activity
Argyrin A, the parent compound of this compound, has demonstrated potent anti-proliferative effects in various cancer cell lines. Its efficacy is notably dependent on the expression of the tumor suppressor protein p27Kip1, highlighting a potential biomarker for patient stratification.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Citation |
| Argyrin A | HCT116 | Colon Carcinoma | ~10 | |
| HeLa | Cervical Cancer | ~10 | ||
| Argyrin F | Panc-1 | Pancreatic Cancer | <100 | |
| Mia-PaCa-2 | Pancreatic Cancer | <100 | ||
| Bortezomib | Multiple Myeloma Cell Lines | Multiple Myeloma | <50 | |
| PC-3 | Prostate Cancer | 20-100 | ||
| Gemcitabine | PANC-1 | Pancreatic Cancer | 48.55 ± 2.30 | |
| MIA PaCa-2 | Pancreatic Cancer | 25.00 ± 0.47 |
In Vivo Efficacy: Significant Tumor Regression and Improved Survival
Preclinical studies in mouse xenograft models have shown that Argyrins can significantly inhibit tumor growth and improve survival. Notably, Argyrin F, in combination with Gemcitabine, has demonstrated synergistic effects in a genetically engineered mouse model of pancreatic cancer.
Argyrin A in Colon Cancer Xenograft Model
In a study utilizing HCT116 human colon carcinoma xenografts in nude mice, treatment with Argyrin A resulted in a significant reduction in tumor volume. While specific tumor growth inhibition percentages are detailed in the full study, the results indicated a potent anti-tumor effect in vivo.
Argyrin F in Pancreatic Cancer Mouse Model
A study using a Pdx1-Cre; LSL-KrasG12D; p53 lox/+ genetically engineered mouse model of pancreatic ductal adenocarcinoma (PDAC) demonstrated that Argyrin F treatment, both as a monotherapy and in combination with Gemcitabine, led to a significant increase in survival. The combination therapy, in particular, resulted in the most substantial reduction in tumor spread and ascites.
| Treatment Group | Median Survival (days) | Citation |
| Vehicle | ~50 | |
| Argyrin F | ~60 | |
| Gemcitabine | ~75 | |
| Argyrin F + Gemcitabine | ~85 |
Preclinical Toxicity Profile: A Favorable Therapeutic Window
A key advantage of Argyrins observed in preclinical studies is their favorable safety profile. Studies with Argyrin A in mice noted scarcely any side effects, suggesting a potentially wide therapeutic window. In contrast, both Bortezomib and Gemcitabine are known to have dose-limiting toxicities in preclinical models and in clinical use. While a formal Maximum Tolerated Dose (MTD) for this compound has not been publicly disclosed, the initial findings are promising.
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., HCT116, HeLa, Panc-1, Mia-PaCa-2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound, Bortezomib, or Gemcitabine for 72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Solubilization: The formazan (B1609692) crystals are solubilized with DMSO.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Xenograft Tumor Model
-
Cell Implantation: 5 x 10^6 HCT116 cells are injected subcutaneously into the flank of athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and receive intraperitoneal injections of Argyrin A (e.g., specific mg/kg dose and schedule) or vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised and weighed.
Genetically Engineered Mouse Model of Pancreatic Cancer
-
Animal Model: Pdx1-Cre; LSL-KrasG12D; p53 lox/+ mice, which spontaneously develop pancreatic ductal adenocarcinoma, are used.
-
Treatment Initiation: Treatment with Argyrin F, Gemcitabine, the combination, or vehicle is initiated at a specific age or tumor stage.
-
Dosing Regimen: Argyrin F is administered via a specific route and schedule (e.g., intraperitoneal injection, daily or weekly). Gemcitabine is administered according to established protocols.
-
Survival Monitoring: Mice are monitored daily, and survival is recorded.
-
Pathological Analysis: At the endpoint, tumors and metastatic lesions are collected for histological and molecular analysis.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound involves the inhibition of the 26S proteasome, which leads to the accumulation of the cyclin-dependent kinase inhibitor p27Kip1. This stabilization of p27Kip1 results in cell cycle arrest at the G1 phase and induction of apoptosis in cancer cells.
Safety Operating Guide
Navigating the Safe Disposal of Argyrin E: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Argyrin E are paramount to ensuring laboratory safety and environmental protection. As a cyclic peptide with known cytotoxic and immunosuppressive properties, this compound necessitates stringent disposal protocols aligned with the management of hazardous cytotoxic waste. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, promoting a secure research environment.
Immediate Safety Protocols and Handling
Before commencing any disposal procedures, adherence to strict safety measures is crucial to minimize exposure risks.
Required Personal Protective Equipment (PPE):
When handling this compound in any form—pure, in solution, or as contaminated waste—the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Protective Clothing: A lab coat, long-sleeved shirt, and long pants should be worn to prevent skin contact. For handling larger quantities or in situations with a higher risk of spillage, a chemical-resistant apron is recommended.
-
Respiratory Protection: If working with powdered this compound, creating aerosols, or in an area with insufficient ventilation, a suitable respirator should be used.
General Handling Precautions:
-
All handling of this compound should occur within a designated and well-ventilated area, preferably a chemical fume hood.
-
Direct contact with skin, eyes, and clothing must be avoided.
-
Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled.
-
Thoroughly wash hands with soap and water after any handling procedure.
Step-by-Step Disposal Procedures
The disposal of this compound waste must be conducted systematically to ensure the containment and proper treatment of this cytotoxic compound. Any material that has come into contact with this compound must be treated as cytotoxic waste.
Step 1: Waste Segregation
Proper segregation at the point of generation is the foundation of safe disposal.
-
Sharps Waste: All sharps, such as needles, syringes, and contaminated glass, must be placed in a designated, puncture-proof, and clearly labeled cytotoxic sharps container. These containers are typically red or are marked with a cytotoxic symbol.
-
Non-Sharps Solid Waste: Items such as contaminated gloves, gowns, bench paper, and plasticware should be disposed of in a dedicated, leak-proof, and clearly labeled cytotoxic waste bag. These bags are often purple-lidded or color-coded according to institutional and regional regulations.
-
Liquid Waste: Aqueous solutions containing this compound should not be disposed of down the drain. They must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvent used.
Step 2: Waste Collection and Storage
-
All cytotoxic waste containers must be kept closed when not in use.
-
Store waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked with appropriate hazard symbols.
-
Do not overfill waste containers.
Step 3: Decontamination of Work Surfaces
-
Following any work with this compound, all surfaces and equipment should be thoroughly decontaminated.
-
Use a suitable decontamination solution, as determined by your institution's safety protocols for cytotoxic agents. This may involve a two-step process of cleaning with a detergent followed by inactivation with a chemical agent like a dilute bleach solution, and then rinsing.
Step 4: Final Disposal
-
Cytotoxic waste must be disposed of through a licensed hazardous waste management company.
-
The primary method for the final disposal of cytotoxic waste is high-temperature incineration. This process ensures the complete destruction of the hazardous compound.
-
Ensure all waste is accompanied by a hazardous waste consignment note, which documents its journey to the final disposal facility.
Key Properties of Argyrins
| Property | Description |
| Compound Class | Cyclic octapeptides |
| Biological Activity | Potent immunosuppressive, cytotoxic, and antimicrobial properties |
| Mechanism of Action | Inhibition of protein synthesis by targeting elongation factor G (EF-G) in bacteria and the mitochondrial elongation factor (EF-G1) in mammalian cells |
| Primary Hazard | As a cytotoxic agent, it is considered hazardous, with potential carcinogenic, mutagenic, or reprotoxic properties |
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical flow for the proper disposal of waste generated from experiments involving this compound.
Personal protective equipment for handling Argyrin E
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for handling Argyrin E. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on the known biological activity of the argyrin family of compounds, general safety protocols for handling potent peptide macrocycles, and established best practices in a laboratory setting. It is imperative that a formal risk assessment is conducted by your institution's Environmental Health and Safety (EHS) department before commencing any work with this compound.
Hazard Identification and Risk Assessment
This compound is a member of a family of potent cyclic octapeptides that are known to inhibit protein synthesis. Due to this mechanism of action, this compound should be handled as a potent compound with potential toxicological effects. A thorough risk assessment should be performed to identify and mitigate potential hazards associated with its handling and use.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect from splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for incidental contact. For prolonged contact or when using solvents, consider thicker gloves or double-gloving. Always consult the glove manufacturer's chemical resistance guide. |
| Body Protection | Laboratory Coat | A buttoned lab coat is required. An impervious apron may be necessary for larger quantities. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the solid form of this compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Handling Procedures
Adherence to a strict operational workflow is essential to minimize exposure and ensure safety.
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., pipette tips, tubes), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and appropriate hazardous waste container. Do not dispose of down the drain.
-
Decontamination: Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound using a suitable cleaning agent (e.g., 70% ethanol), followed by a thorough rinse.
-
Disposal: All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.
Mechanism of Action of Argyrin
Argyrins inhibit bacterial protein synthesis by trapping the elongation factor G (EF-G) on the ribosome, thereby stalling the translocation step of protein synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
